Hyp9
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-hexanoyl-2,4,6-trihydroxyphenyl)hexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-3-5-7-9-12(19)16-14(21)11-15(22)17(18(16)23)13(20)10-8-6-4-2/h11,21-23H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHOSBCIYWDGHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=C(C(=C(C=C1O)O)C(=O)CCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576463 | |
| Record name | 1,1'-(2,4,6-Trihydroxy-1,3-phenylene)di(hexan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3118-34-1 | |
| Record name | 1,1'-(2,4,6-Trihydroxy-1,3-phenylene)di(hexan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2,4-(1-Keto-hexyl)phloroglucinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-(1-Keto-hexyl)phloroglucinol, a diacylphloroglucinol derivative, belongs to a class of phenolic compounds that have garnered significant interest in pharmaceutical and agrochemical research. Acylphloroglucinols are naturally occurring secondary metabolites found in various plant species and microorganisms. These compounds and their synthetic analogs have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][2] The structural motif of a phloroglucinol core acylated at the 2 and 4 positions is crucial for their biological function. This technical guide provides a comprehensive overview of the synthetic methodologies for 2,4-(1-Keto-hexyl)phloroglucinol, focusing on the widely employed Friedel-Crafts acylation reaction. Detailed experimental protocols, quantitative data from analogous syntheses, and workflow visualizations are presented to aid researchers in the successful synthesis and exploration of this promising compound.
Synthetic Methodology: Friedel-Crafts Acylation
The primary route for the synthesis of 2,4-diacylphloroglucinols is the Friedel-Crafts acylation of phloroglucinol.[3] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring of phloroglucinol in the presence of a Lewis acid catalyst. The choice of acylating agent and catalyst can significantly influence the reaction efficiency and product yield.
Reaction Scheme:
Caption: General reaction scheme for the Friedel-Crafts acylation of phloroglucinol.
The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of the acylating agent (hexanoyl chloride) with the Lewis acid catalyst.[4][5][6][7] This acylium ion is then attacked by the electron-rich phloroglucinol ring, which is highly activated by the three hydroxyl groups, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the acylated product. Due to the activating nature of the hydroxyl groups, di-acylation occurs preferentially at the 2 and 4 positions.
Experimental Protocols
Materials:
-
Phloroglucinol
-
Hexanoyl chloride or Hexanoic anhydride
-
Anhydrous Aluminum chloride (AlCl₃) or Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous solvent (e.g., Carbon disulfide (CS₂), Nitrobenzene, or Dichloromethane)
-
Hydrochloric acid (HCl), dilute
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Reaction Setup: All glassware must be thoroughly dried to prevent moisture from inactivating the Lewis acid catalyst.[8] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (2.2 equivalents) in the chosen anhydrous solvent.
-
Addition of Acylating Agent: Slowly add hexanoyl chloride (2.1 equivalents) to the stirred suspension. The formation of the acylium ion complex may be exothermic, so cooling in an ice bath might be necessary.
-
Addition of Phloroglucinol: Dissolve phloroglucinol (1 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.[8]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired 2,4-dihexanoylphloroglucinol.
-
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Quantitative Data (Analogous Compound: 2,4-Diacetylphloroglucinol)
Quantitative data for the synthesis of 2,4-(1-Keto-hexyl)phloroglucinol is not available in the reviewed literature. However, the following table summarizes the reported yields for the synthesis of 2,4-diacetylphloroglucinol (DAPG) under various conditions, which can serve as a benchmark for optimization.
| Acylating Agent | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Acetic anhydride | Boron trifluoride-etherate | - | - | 90 | [1] |
| Acetic anhydride | Silica sulfuric acid | Solvent-free | - | - | [3] |
| Acetic anhydride | CuSO₄·5H₂O | Ethyl acetate | 8-23 hours | Good to Excellent | [3] |
| Acetic anhydride | Methanesulfonic acid | - | - | Excellent | [3] |
Workflow and Visualization
The overall process from synthesis to characterization can be visualized as a streamlined workflow.
Caption: Experimental workflow for the synthesis of 2,4-dihexanoylphloroglucinol.
Biological Significance and Potential Applications
Diacylphloroglucinols, including the target compound, are of significant interest due to their diverse biological activities. For instance, 2,4-diacetylphloroglucinol (DAPG) is a well-known natural antibiotic produced by Pseudomonas fluorescens and plays a crucial role in the biological control of plant diseases.[1] The anti-inflammatory activities of phloroglucinol derivatives have also been reported, with some compounds showing inhibitory effects on inducible nitric oxide synthase (iNOS) and nuclear factor kappaB (NF-κB).[2] The synthesis of analogs with varying acyl chain lengths, such as the hexanoyl derivative, is a key strategy for structure-activity relationship (SAR) studies to develop more potent and selective therapeutic agents.
Conclusion
The synthesis of 2,4-(1-Keto-hexyl)phloroglucinol can be effectively achieved through the Friedel-Crafts acylation of phloroglucinol. This guide provides a robust starting point for its synthesis by adapting established protocols for a similar compound, 2,4-diacetylphloroglucinol. The provided experimental details, workflow diagrams, and summary of potential biological activities are intended to facilitate further research and development in this promising area of medicinal and agricultural chemistry. Optimization of reaction conditions and thorough characterization of the final product will be critical for successful synthesis and subsequent biological evaluation.
References
- 1. Convenient synthesis of 2,4-diacetylphloroglucinol, a natural antibiotic involved in the control of take-all disease of wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide to the Chemical Properties of 2,4-(1-Keto-hexyl)phloroglucinol
Introduction
2,4-(1-Keto-hexyl)phloroglucinol, systematically named 1,1'-(2,4,6-trihydroxy-1,3-phenylene)bis(hexan-1-one), is a member of the diacylphloroglucinol class of compounds. These are naturally occurring phenolic compounds, with 2,4-diacetylphloroglucinol (DAPG) being the most extensively studied example, known for its production by various bacteria, including Pseudomonas fluorescens, and its role in the biological control of plant pathogens.
This document provides a technical overview of the predicted chemical and physical properties, spectral characteristics, and potential biological activities of 2,4-(1-Keto-hexyl)phloroglucinol. The core structure consists of a phloroglucinol (1,3,5-trihydroxybenzene) ring acylated at the 2 and 4 positions with hexanoyl groups. The increased length of the aliphatic acyl chains from acetyl (in DAPG) to hexanoyl is expected to significantly influence its physicochemical properties, such as solubility and melting point, as well as its biological interactions, particularly with lipid membranes.
Chemical and Physical Properties
The properties of 2,4-(1-Keto-hexyl)phloroglucinol are predicted based on its structure and by comparison with 2,4-diacetylphloroglucinol (DAPG). The addition of two hexanoyl groups, which significantly increases the molecular weight and nonpolar character compared to DAPG, is expected to lead to a higher melting and boiling point, and substantially lower solubility in water.
Table 1: Comparison of Physicochemical Properties
| Property | 2,4-Diacetylphloroglucinol (DAPG) | 2,4-(1-Keto-hexyl)phloroglucinol (Predicted) |
| Systematic Name | 1,1'-(2,4,6-trihydroxy-1,3-phenylene)bis(ethan-1-one)[1][2] | 1,1'-(2,4,6-trihydroxy-1,3-phenylene)bis(hexan-1-one) |
| CAS Number | 2161-86-6[3][4] | Not assigned |
| Molecular Formula | C₁₀H₁₀O₅[1][5] | C₁₈H₂₆O₅ |
| Molecular Weight | 210.18 g/mol [1][5][6] | 322.40 g/mol |
| Appearance | Pale yellow to brown solid[7] | Predicted to be a crystalline solid |
| Melting Point | 164-169 °C[3][4] | Predicted to be higher than DAPG due to increased molecular weight and van der Waals forces. |
| Boiling Point | 374.7 °C at 760 mmHg[3] | Predicted to be significantly higher than DAPG. |
| Solubility | Water: Poor/limited solubility.[5][7][8] Organic Solvents: Soluble in ethanol (~25 mg/mL), DMSO (~15-16 mg/mL), DMF (~30 mg/mL), and acetone.[1][5][7] | Water: Predicted to have very low solubility. Organic Solvents: Predicted to be soluble in nonpolar organic solvents. |
Spectroscopic Data (Predicted)
The following tables outline the predicted spectral characteristics for 2,4-(1-Keto-hexyl)phloroglucinol. These predictions are based on the known spectra of DAPG and the expected contributions of the hexanoyl chains.
Table 2: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ) ppm | Description |
| ¹H NMR | ~12.0 - 14.0 | 2 x -OH (intramolecularly hydrogen-bonded) |
| ~5.9 - 6.1 | 1H, Ar-H (proton on the aromatic ring) | |
| ~2.8 - 3.1 | 4H, -CH₂- (alpha to carbonyl) | |
| ~1.6 - 1.8 | 4H, -CH₂- (beta to carbonyl) | |
| ~1.2 - 1.4 | 8H, -(CH₂)₂- (from hexanoyl chains) | |
| ~0.8 - 1.0 | 6H, -CH₃ (terminal methyl) | |
| ¹³C NMR | ~200 - 205 | 2 x C=O (ketone) |
| ~160 - 165 | 3 x Ar-C-OH | |
| ~105 - 110 | 2 x Ar-C-C=O | |
| ~95 - 100 | 1 x Ar-C-H | |
| ~40 - 45 | 2 x -CH₂- (alpha to carbonyl) | |
| ~31 - 33 | 2 x -CH₂- | |
| ~24 - 26 | 2 x -CH₂- | |
| ~22 - 24 | 2 x -CH₂- | |
| ~13 - 15 | 2 x -CH₃ |
Table 3: Predicted IR and MS Spectroscopic Data
| Technique | Predicted Data | Interpretation |
| IR Spectroscopy | 3200-3500 cm⁻¹ (broad) | O-H stretching (hydroxyl groups) |
| 2850-2960 cm⁻¹ | C-H stretching (aliphatic chains) | |
| 1620-1640 cm⁻¹ | C=O stretching (ketone, hydrogen-bonded) | |
| 1580-1600 cm⁻¹ | C=C stretching (aromatic ring) | |
| Mass Spectrometry | M⁺ peak at m/z = 322.40 | Molecular ion peak for C₁₈H₂₆O₅ |
| Fragmentation patterns corresponding to the loss of alkyl chains and acyl groups. |
Experimental Protocols
The most direct route for the synthesis of 2,4-(1-Keto-hexyl)phloroglucinol is the Friedel-Crafts acylation of phloroglucinol. This reaction involves the electrophilic substitution of two acyl groups onto the electron-rich phloroglucinol ring.
-
Reactants:
-
Phloroglucinol (1 equivalent)
-
Hexanoyl chloride (at least 2 equivalents)
-
Lewis acid catalyst (e.g., AlCl₃ or BF₃·OEt₂, 2-3 equivalents)
-
Anhydrous, non-polar solvent (e.g., nitrobenzene, carbon disulfide)
-
-
Procedure:
-
The phloroglucinol is dissolved or suspended in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The Lewis acid catalyst is added portion-wise while maintaining a low temperature (typically 0-5 °C) to control the reaction's exothermicity.
-
Hexanoyl chloride is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for several hours to days, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by carefully pouring it over a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product is typically purified using column chromatography on silica gel, eluting with a gradient of nonpolar to moderately polar solvents (e.g., a hexane-ethyl acetate mixture).
-
Caption: Synthesis workflow for 2,4-(1-Keto-hexyl)phloroglucinol.
Biological Activity and Signaling Pathways
Diacylphloroglucinols, particularly DAPG, are known for their broad-spectrum antimicrobial activity against bacteria and fungi.[9] The mechanism of action is often attributed to their ability to disrupt cellular membranes and interfere with key cellular processes.
The longer, more lipophilic hexanoyl chains of 2,4-(1-Keto-hexyl)phloroglucinol are predicted to enhance its interaction with and perturbation of the phospholipid bilayers of microbial cell membranes. This could potentially lead to increased potency against certain pathogens compared to the shorter-chain analog, DAPG. The increased lipophilicity may facilitate its insertion into the membrane, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death. Some studies suggest that the bactericidal action of DAPG is associated with the destruction of bacterial barrier structures.[10]
The primary mode of antimicrobial action for this class of compounds is believed to involve the disruption of the bacterial cell membrane's structural and functional integrity. The amphipathic nature of the molecule allows it to insert into the lipid bilayer, causing increased permeability.
Caption: Hypothesized mechanism of antimicrobial action.
Conclusion
2,4-(1-Keto-hexyl)phloroglucinol represents an intriguing, yet understudied, derivative in the diacylphloroglucinol family. Based on the extensive data available for its analog, 2,4-diacetylphloroglucinol, it is predicted to be a crystalline solid with low aqueous solubility and potent antimicrobial properties. The increased length of its acyl chains is expected to enhance its lipophilicity, likely leading to stronger interactions with microbial membranes. The synthesis can be readily achieved through established Friedel-Crafts acylation protocols. Further empirical research is necessary to validate these predicted properties and to fully explore the therapeutic and biotechnological potential of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 2,4-Diacetylphloroglucinol - Wikipedia [en.wikipedia.org]
- 3. 2,4-diacetylphloroglucinol | CAS#:2161-86-6 | Chemsrc [chemsrc.com]
- 4. 2,4-Diacetylphloroglucinol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. usbio.net [usbio.net]
- 6. 2,4-Diacetylphloroglucinol | C10H10O5 | CID 16547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cymitquimica.com [cymitquimica.com]
- 8. bioaustralis.com [bioaustralis.com]
- 9. Characterization and Assessment of 2, 4-Diacetylphloroglucinol (DAPG)-Producing Pseudomonas fluorescens VSMKU3054 for the Management of Tomato Bacterial Wilt Caused by Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biological Activity of 2,4-Diacetylphloroglucinol (DAPG)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Diacetylphloroglucinol (DAPG) is a polyketide natural product with a broad spectrum of biological activities, including potent antifungal, antibacterial, and biocontrol properties. Produced by various soil bacteria, particularly of the Pseudomonas genus, DAPG has garnered significant interest as a potential therapeutic and agricultural agent. This technical guide provides a comprehensive overview of the biological activities of DAPG, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its characterization. Detailed signaling and biosynthetic pathways are also presented to provide a complete picture of this multifaceted compound.
Biological Activities and Mechanisms of Action
2,4-DAPG exhibits a wide range of inhibitory effects against various microorganisms. Its primary modes of action involve the disruption of cellular membranes and the interference with key cellular processes.
Antifungal Activity
DAPG is a potent inhibitor of fungal growth, affecting both planktonic cells and biofilms. Its antifungal mechanism is multifactorial:
-
Membrane Disruption: DAPG directly interacts with fungal cell membranes, leading to increased permeability and the dissipation of the mitochondrial membrane potential. This uncouples oxidative phosphorylation and ATP synthesis, ultimately leading to cell death.
-
Generation of Reactive Oxygen Species (ROS): The disruption of mitochondrial function by DAPG leads to the generation of ROS. This oxidative stress contributes to cellular damage and triggers downstream signaling pathways.
-
Inhibition of Morphogenesis: In dimorphic fungi like Candida albicans, DAPG inhibits the transition from the yeast to the hyphal form, a critical step in its virulence.[1] This is associated with the upregulation of NRG1, a negative regulator of hyphal development.[1][2]
-
Induction of Virulence Factors: Paradoxically, at sub-inhibitory concentrations, DAPG can induce the expression of secreted aspartyl proteases (SAPs) in C. albicans, specifically sap2 and sap4.[1][2] This is thought to be a stress response mediated by ROS.[1]
Antibacterial Activity
DAPG is also effective against a range of Gram-positive and Gram-negative bacteria. Its antibacterial mechanisms include:
-
Membrane Permeabilization: Similar to its effect on fungi, DAPG increases the permeability of bacterial cell membranes, leading to leakage of intracellular components and cell death.
-
Inhibition of Biofilm Formation: DAPG can inhibit the formation of bacterial biofilms and reduce the metabolic activity of mature biofilms.
-
Quorum Sensing Inhibition: At sub-inhibitory concentrations, DAPG has been shown to interfere with bacterial quorum sensing by reducing the biosynthesis of acyl-homoserine lactones (AHLs), which are key signaling molecules in many Gram-negative bacteria.
Quantitative Data on Biological Activity
The following tables summarize the quantitative data available for the biological activity of 2,4-DAPG against various microorganisms.
Table 1: Antifungal Activity of 2,4-Diacetylphloroglucinol
| Fungal Species | Activity Metric | Value (µg/mL) | Reference |
| Candida albicans | MFC | 60-120 | [1] |
| Pythium aphanidermatum | EC50 | 36 | |
| Pythium aphanidermatum | MIC | 48 | |
| Pythium aristosporum | EC50 | 20 | |
| Pythium aristosporum | MIC | 32 | |
| Pythium deliense | EC50 | 300 | |
| Pythium deliense | MIC | >300 | |
| Pythium intermedium | EC50 | 28-36 | |
| Pythium intermedium | MIC | 48-56 | |
| Pythium irregulare | EC50 | 20-28 | |
| Pythium irregulare | MIC | 48-56 | |
| Pythium macrosporum | EC50 | 20 | |
| Pythium macrosporum | MIC | 40 | |
| Pythium ultimum | EC50 | 28-34.7 | |
| Pythium ultimum | MIC | 56-72 |
Table 2: Antibiofilm Activity of 2,4-Diacetylphloroglucinol against Candida albicans
| Concentration (µg/mL) | Reduction in Metabolic Activity | Reference |
| 125 | 17.5% | |
| 250 | 34.8% | |
| 500 | 56% |
Table 3: Antibacterial Activity of 2,4-Diacetylphloroglucinol
| Bacterial Species | Activity Metric | Value (µg/mL) | Reference |
| Ralstonia solanacearum | Effective Concentration | 90 | |
| Escherichia coli | MIC | Not specified | |
| Staphylococcus aureus | MIC | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of 2,4-DAPG.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of DAPG that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A culture of the test microorganism is grown overnight in an appropriate broth medium. The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Preparation of DAPG Dilutions: A stock solution of DAPG is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: The standardized microbial inoculum is added to each well of the microtiter plate containing the DAPG dilutions.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of DAPG at which no visible growth of the microorganism is observed.
Biofilm Inhibition Assay
This protocol is used to assess the ability of DAPG to inhibit the formation of microbial biofilms.
-
Inoculation: A standardized suspension of the test microorganism is added to the wells of a 96-well microtiter plate.
-
Addition of DAPG: Various concentrations of DAPG are added to the wells.
-
Incubation: The plate is incubated under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours).
-
Washing: The planktonic (non-adherent) cells are removed by gently washing the wells with a buffer solution.
-
Staining: The remaining biofilm is stained with a dye such as crystal violet.
-
Quantification: The stained biofilm is quantified by measuring the absorbance of the solubilized dye at a specific wavelength.
Reactive Oxygen Species (ROS) Detection Assay
This protocol is used to measure the intracellular production of ROS in response to DAPG treatment.
-
Cell Culture: The target cells (e.g., fungal or bacterial) are cultured to the desired density.
-
DAPG Treatment: The cells are treated with various concentrations of DAPG for a specified period.
-
Staining with DCFH-DA: The cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe that is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Measurement of Fluorescence: The fluorescence intensity of the cells is measured using a fluorescence microscope or a microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.
Gene Expression Analysis by qPCR
This protocol is used to quantify the changes in the expression of specific genes in response to DAPG treatment.
-
RNA Extraction: Total RNA is extracted from cells treated with and without DAPG.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the target genes (e.g., NRG1, sap2, sap4) and a reference gene.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.
Visualizing Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the key molecular pathways associated with 2,4-DAPG.
Signaling Pathway of DAPG's Antifungal Action in Candida albicans
Caption: DAPG-induced signaling cascade in Candida albicans.
Biosynthesis Pathway of 2,4-Diacetylphloroglucinol
Caption: Enzymatic synthesis of 2,4-DAPG via the phlACBD gene cluster.
Conclusion
2,4-Diacetylphloroglucinol is a promising natural product with significant biological activities. Its multifaceted mechanisms of action against a broad range of microorganisms make it a compelling candidate for further research and development in the fields of medicine and agriculture. This technical guide provides a foundational understanding of DAPG's biological profile, offering valuable data and methodologies to guide future investigations. Further research is warranted to fully elucidate its therapeutic potential and to optimize its application.
References
Natural Sources of Acylphloroglucinols: A Technical Guide Focused on Mallotus philippensis
Introduction
This technical guide provides an in-depth overview of the natural sources of acylphloroglucinols, with a particular focus on compounds isolated from Mallotus philippensis (Kamala tree). While the specific compound "2,4-(1-Keto-hexyl) phloroglucinol" was not identified under this nomenclature in the reviewed scientific literature, this guide will explore structurally related and well-documented acylphloroglucinols from this prominent natural source. The term "1-Keto-hexyl" suggests a hexanoyl group, and this guide will therefore detail phloroglucinol derivatives containing such acyl moieties. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry, isolation, and biological potential of these natural products.
Mallotus philippensis, a member of the Euphorbiaceae family, is a well-known medicinal plant in tropical and subtropical regions.[1] The glandular hairs of its fruits yield a reddish-brown powder known as Kamala, which is a rich source of various phenolic compounds, including a diverse array of phloroglucinol derivatives.[1][2] These compounds have garnered significant interest due to their wide range of biological activities, including antibacterial, anti-inflammatory, and anthelmintic properties.[2]
Acylphloroglucinols from Mallotus philippensis
Mallotus philippensis is a prolific producer of complex phloroglucinol derivatives. The most notable of these are dimeric compounds, with rottlerin and isorottlerin being the principal constituents of Kamala resin.[2] While a simple 2,4-dihexanoylphloroglucinol was not explicitly found, the plant synthesizes a variety of other acylated and prenylated phloroglucinols.
A study on the fruits of Mallotus philippensis led to the isolation of two new phloroglucinol derivatives, mallotophilippen A and B. These compounds possess complex structures with substituted benzyl and chromene moieties attached to a phloroglucinol core, which is further substituted with isobutyryl and acetyl groups.
Quantitative Data
Quantitative data on the specific concentration of "2,4-(1-Keto-hexyl) phloroglucinol" is unavailable due to the lack of its identification in the literature. However, information on the yields of related compounds and total phenolic content in Mallotus philippensis extracts provides valuable context for researchers.
| Plant Part | Extraction Solvent | Compound/Class | Yield/Concentration | Reference |
| Fruit Glandular Hairs | Ether | Rottlerin | Major crystalline component | [2] |
| Bark | Methanol | Total Phenolics | 541 mg/g of extract | [1] |
| Bark | Methanol Fractions | Condensed Tannins | 54 mg/g to 927 mg/g | [1] |
| Leaves | Not specified | Tannin | 6.5% | [2] |
Experimental Protocols
Isolation of Phloroglucinol Derivatives from Mallotus philippensis
The following is a generalized protocol for the extraction and isolation of acylphloroglucinols from the glandular hairs (Kamala) of Mallotus philippensis fruits, based on common phytochemical practices.
1. Extraction:
-
Air-dried and powdered glandular hairs of Mallotus philippensis fruits are subjected to extraction with a solvent of medium polarity, such as ether or acetone.
-
The extraction is typically performed at room temperature with continuous stirring for 24-48 hours or through Soxhlet extraction for a more exhaustive process.
-
The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude resinous extract.[2]
2. Fractionation:
-
The crude extract is then subjected to column chromatography for initial fractionation. A common stationary phase is silica gel.
-
The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent.
3. Purification:
-
Fractions containing compounds of interest are further purified using preparative high-performance liquid chromatography (HPLC).
-
A reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
The elution can be isocratic or a gradient, depending on the separation requirements.
-
The purity of the isolated compounds is confirmed by analytical HPLC.
4. Structure Elucidation:
-
The chemical structures of the purified compounds are determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophoric system.
-
Biosynthesis of Acylphloroglucinols
The biosynthesis of the basic phloroglucinol core in plants is believed to proceed via the polyketide pathway. While the specific biosynthetic pathway for the complex acylphloroglucinols in Mallotus philippensis has not been fully elucidated, a general pathway can be proposed.
Caption: Proposed biosynthetic pathway of acylphloroglucinols.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the isolation and identification of acylphloroglucinols from a natural source.
Caption: General workflow for acylphloroglucinol isolation.
While the specific compound "2,4-(1-Keto-hexyl) phloroglucinol" is not readily found in the existing scientific literature under that name, the plant Mallotus philippensis stands out as a primary source of a diverse range of acylphloroglucinols. The methodologies and data presented in this guide for related compounds from this species provide a solid foundation for researchers interested in the exploration of these bioactive natural products. Further investigation into the phytochemistry of Mallotus philippensis may yet reveal the presence of the specific hexanoylphloroglucinol of interest or other novel derivatives with significant therapeutic potential.
References
An In-depth Technical Guide on the Core Mechanism of Action of Acylphloroglucinols: A Focus on 2,4-Diacetylphloroglucinol
Disclaimer: This technical guide focuses on the well-researched compound 2,4-diacetylphloroglucinol (2,4-DAPG) as a representative model for the mechanism of action of acylphloroglucinols, due to the limited direct research on 2,4-(1-Keto-hexyl) phloroglucinol. The structural similarity between these compounds suggests a comparable mode of action.
Introduction
Acylphloroglucinols are a class of naturally occurring phenolic compounds produced by various microorganisms, notably Pseudomonas spp.[1]. These compounds exhibit a broad spectrum of biological activities, making them a subject of significant interest in drug development and agricultural biotechnology. 2,4-diacetylphloroglucinol (2,4-DAPG) is the most extensively studied member of this class and is recognized for its potent antifungal, antibacterial, and nematicidal properties[2][3]. This guide provides a comprehensive overview of the core mechanisms through which 2,4-DAPG exerts its biological effects, detailing its impact on cellular structures and signaling pathways.
Core Mechanism of Action: Disruption of Cellular Membranes
The primary and most well-documented mechanism of action for 2,4-DAPG is the disruption of cellular membrane integrity in target organisms[3][4][5]. This broad-spectrum activity is attributed to its ability to act as a proton ionophore, dissipating the proton motive force across mitochondrial and bacterial cell membranes[3].
Antibacterial Action
In bacteria, 2,4-DAPG induces a rapid increase in membrane permeability, leading to the leakage of intracellular contents and a reduction in cell viability[4][5]. Atomic force microscopy has revealed time-dependent disturbances in the outer membrane of Gram-negative bacteria like Escherichia coli and signs of intracellular leakage in Gram-positive bacteria such as Staphylococcus aureus[4][5]. The bactericidal action is primarily associated with the destruction of these bacterial barrier structures[4][5].
Antifungal Action
The antifungal activity of 2,4-DAPG also stems from its ability to compromise membrane function. In fungi, this disruption leads to the uncoupling of mitochondrial respiration and ATP synthesis[2][3]. By acting as a proton ionophore, it dissipates the proton gradient across the inner mitochondrial membrane, which is essential for ATP production[3][6]. This ultimately inhibits fungal growth and can lead to cell death[3]. Furthermore, 2,4-DAPG can cause wrinkling, folding, and breakage of fungal hyphae[7].
Molecular Signaling Pathways and Cellular Targets
Beyond direct membrane damage, 2,4-DAPG influences several cellular signaling pathways and specific molecular targets, contributing to its diverse biological effects.
Inhibition of Quorum Sensing in Bacteria
At subinhibitory concentrations, 2,4-DAPG has been shown to interfere with quorum sensing (QS), a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation[4][5]. It can lower the biosynthesis of acyl-homoserine lactones (AHLs), key signaling molecules in many Gram-negative bacteria, in a dose-dependent manner[4][5]. This disruption of QS reduces the expression of virulence factors without directly killing the bacteria[4].
Caption: Inhibition of Bacterial Quorum Sensing by 2,4-DAPG.
Modulation of Fungal Virulence Factors
In the pathogenic yeast Candida albicans, 2,4-DAPG has been observed to reduce biofilm formation by inhibiting the yeast-to-hyphae transition, a key virulence trait[2]. This is accompanied by an increase in the expression of the NRG1 gene, a negative regulator of hyphal development[2]. Interestingly, while inhibiting filamentation, 2,4-DAPG can increase the activity and expression of secreted aspartyl proteases (Saps), which are also virulence factors[2]. This effect is thought to be triggered by cytosolic acidification and the generation of reactive oxygen species (ROS) resulting from mitochondrial dysfunction[2].
Caption: Modulation of Fungal Virulence Factors by 2,4-DAPG.
Interaction with Plant Auxin Signaling
In addition to its antimicrobial activities, 2,4-DAPG can influence plant development by interacting with auxin-dependent signaling pathways[8]. It has been shown to inhibit primary root growth and stimulate lateral root production in tomato seedlings[8]. This suggests that 2,4-DAPG can modulate plant root architecture, which may have implications for its role in the rhizosphere as a product of beneficial soil bacteria[8].
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the activity of 2,4-DAPG and its derivatives.
Table 1: Antimicrobial Activity of 2,4-DAPG and a Derivative (DPPG)
| Compound | Organism | Activity Metric | Value | Reference |
| 2,4-DAPG | Candida albicans ATCC 10231 | MIC | 250 µg/mL | [2] |
| DPPG | Aspergillus fumigatus ATCC 96918 | MIC | 32 µg/mL | [9] |
| DPPG | Aspergillus flavus ATCC 11492 | MIC | 32 µg/mL | [9] |
| DPPG | Candida albicans SC5314 | MIC | 16 µg/mL | [9] |
*DPPG: 2,4-dipropylphloroglucinol, a derivative of 2,4-DAPG.
Table 2: Effect of 2,4-DAPG on Candida albicans Biofilm and Virulence
| Concentration of 2,4-DAPG | Effect | Quantitative Measure | Reference |
| 62 µg/mL | Increase in Sap4-6 activity | 54.4 ± 3.0% | [2] |
| 125 µg/mL | Increase in Sap4-6 activity | 68.2 ± 2.7% | [2] |
| 250 µg/mL | Increase in Sap4-6 activity | 75.8 ± 5.9% | [2] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of 2,4-DAPG.
Membrane Permeability Assay
Objective: To assess the effect of 2,4-DAPG on bacterial membrane permeability.
Methodology:
-
Bacterial strains (e.g., E. coli, S. aureus) are cultured to a specific optical density.
-
The cells are washed and resuspended in a suitable buffer.
-
A fluorescent dye that enters cells with compromised membranes (e.g., propidium iodide) or a dye that stains all cells (e.g., SYTO 9) is added.
-
2,4-DAPG is added at various concentrations.
-
The fluorescence is monitored over time using a fluorometer or fluorescence microscope. An increase in the fluorescence of the membrane-impermeable dye indicates increased permeability.[4][5]
Caption: Experimental Workflow for Membrane Permeability Assay.
Atomic Force Microscopy (AFM)
Objective: To visualize the morphological changes in bacterial cells upon treatment with 2,4-DAPG.
Methodology:
-
Bacterial cells are grown to mid-log phase.
-
The cells are treated with 2,4-DAPG for different time intervals.
-
A small volume of the cell suspension is deposited onto a freshly cleaved mica surface and allowed to adhere.
-
The surface is gently rinsed to remove non-adherent cells and air-dried.
-
The topography of the bacterial cells is imaged using an atomic force microscope in tapping mode.[4][5]
Biofilm Inhibition Assay
Objective: To determine the effect of 2,4-DAPG on biofilm formation.
Methodology:
-
Fungal or bacterial cells are seeded into the wells of a microtiter plate in a suitable growth medium.
-
2,4-DAPG is added at a range of concentrations.
-
The plate is incubated for a period sufficient for biofilm formation (e.g., 24-48 hours).
-
The planktonic cells are removed, and the wells are washed.
-
The remaining biofilm is stained with a dye such as crystal violet.
-
The dye is solubilized, and the absorbance is measured to quantify the biofilm biomass.[2]
Conclusion
The mechanism of action of 2,4-diacetylphloroglucinol is multifaceted, with the primary mode being the disruption of cellular membrane integrity, leading to a cascade of secondary effects. Its ability to act as a proton ionophore effectively targets fundamental energy-generating processes in both bacteria and fungi. Furthermore, its capacity to interfere with bacterial communication and modulate fungal virulence at sub-lethal concentrations highlights its potential as a versatile antimicrobial agent. The interaction with plant signaling pathways adds another layer to its ecological significance. Further research into the specific molecular interactions and the structure-activity relationships of other acylphloroglucinols, such as 2,4-(1-Keto-hexyl) phloroglucinol, will be crucial for the development of novel therapeutics and crop protection agents.
References
- 1. 2,4-Diacetylphloroglucinol - Wikipedia [en.wikipedia.org]
- 2. 2,4-Diacetylphloroglucinol Modulates Candida albicans Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Bacterial-Derived Plant Protection Metabolite 2,4-Diacetylphloroglucinol: Effects on Bacterial Cells at Inhibitory and Subinhibitory Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial-Derived Plant Protection Metabolite 2,4-Diacetylphloroglucinol: Effects on Bacterial Cells at Inhibitory and Subinhibitory Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel synthesized 2, 4-DAPG analogues: antifungal activity, mechanism and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,4-diacetylphloroglucinol alters plant root development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Spectroscopic and Synthetic Profile of Acylphloroglucinols: A Technical Guide
Disclaimer: Extensive searches for the spectroscopic data of 2,4-di(1-keto-hexyl)phloroglucinol did not yield specific experimental results for this compound. Therefore, this guide will utilize the well-characterized and structurally related compound, 2,4-diacetylphloroglucinol , as a representative model to illustrate the required spectroscopic data, experimental protocols, and data visualization. The methodologies described are broadly applicable to the synthesis and analysis of other di-acylphloroglucinols.
Introduction
Acylphloroglucinols are a class of phenolic compounds characterized by a phloroglucinol core (1,3,5-trihydroxybenzene) acylated with one or more aliphatic or aromatic side chains. These compounds, both naturally occurring and synthetic, have garnered significant interest from the scientific community due to their diverse biological activities, including antibiotic, antifungal, and anticancer properties. The biological efficacy and pharmacokinetic properties of these molecules are intrinsically linked to their chemical structure, necessitating detailed spectroscopic characterization for unequivocal identification and for understanding structure-activity relationships. This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2,4-diacetylphloroglucinol, serving as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug development.
Spectroscopic Data of 2,4-Diacetylphloroglucinol
The following tables summarize the key spectroscopic data for 2,4-diacetylphloroglucinol, providing a quantitative basis for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2,4-Diacetylphloroglucinol (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 13.75 | Singlet | 1H | -OH at C2 |
| 13.25 | Singlet | 1H | -OH at C4 |
| 10.20 | Singlet | 1H | -OH at C6 |
| 5.95 | Singlet | 1H | H-5 |
| 2.65 | Singlet | 3H | -COCH₃ at C2 |
| 2.60 | Singlet | 3H | -COCH₃ at C4 |
Table 2: ¹³C NMR Spectroscopic Data for 2,4-Diacetylphloroglucinol (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 204.5 | C=O at C2 |
| 203.0 | C=O at C4 |
| 168.0 | C6 |
| 165.5 | C2 |
| 162.0 | C4 |
| 104.0 | C1 |
| 103.5 | C3 |
| 95.0 | C5 |
| 33.0 | -COCH₃ at C2 |
| 31.5 | -COCH₃ at C4 |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for 2,4-Diacetylphloroglucinol
| Technique | Ionization Mode | [M+H]⁺ (m/z) |
| ESI-MS | Positive | 211.06 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: Key IR and UV-Vis Spectroscopic Data for 2,4-Diacetylphloroglucinol
| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
| IR | 3400-3200 (broad) | O-H stretching (intramolecular H-bonding) |
| IR | 1620 | C=O stretching (acetyl groups) |
| IR | 1580 | C=C stretching (aromatic ring) |
| UV-Vis (MeOH) | λmax ≈ 270, 315 | π → π* transitions in the aromatic system |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of 2,4-diacetylphloroglucinol.
Synthesis of 2,4-Diacetylphloroglucinol via Friedel-Crafts Acylation
Materials:
-
Phloroglucinol
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry nitrobenzene
-
Dry carbon disulfide (CS₂)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of phloroglucinol in dry nitrobenzene and dry carbon disulfide is prepared in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.
-
Acetyl chloride is added dropwise to the reaction mixture at 0-5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled and then poured onto a mixture of crushed ice and concentrated HCl.
-
The resulting mixture is extracted with dichloromethane.
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 2,4-diacetylphloroglucinol.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
IR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded on a UV-Vis spectrophotometer using methanol as the solvent.
Visualizations
The following diagrams illustrate the synthetic workflow and a potential biological signaling pathway relevant to acylphloroglucinols.
Caption: Synthetic workflow for the preparation of 2,4-diacylphloroglucinols.
Caption: Postulated antibacterial signaling pathways for acylphloroglucinols.
The Unseen Arsenal: A Technical Guide to 2,4-Diacylphloroglucinols and the Potential of 2,4-(1-Keto-hexyl)phloroglucinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phloroglucinols and their derivatives represent a vast and structurally diverse class of naturally occurring phenolic compounds with a wide array of biological activities. Among these, the diacylphloroglucinols have garnered significant attention for their potent antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth review of the available literature on 2,4-diacylphloroglucinols, with a special focus on extrapolating the potential of the lesser-studied compound, 2,4-(1-Keto-hexyl)phloroglucinol, also known as 1-(3-hexanoyl-2,4,6-trihydroxyphenyl)hexan-1-one. Due to the limited direct research on this specific molecule, this guide will heavily leverage the extensive data available for its close structural analog, 2,4-diacetylphloroglucinol (DAPG), to provide a comprehensive overview of its likely biological activities, mechanisms of action, and the experimental protocols required for its investigation.
Chemical Identity
-
Systematic Name: 1-(3-hexanoyl-2,4,6-trihydroxyphenyl)hexan-1-one[1]
-
Synonyms: 2,4-(1-Keto-hexyl) phloroglucinol, 2,4-bis(1-ketohexyl)phloroglucinol[1]
-
Molecular Formula: C₁₈H₂₆O₅
-
Core Structure: A phloroglucinol (1,3,5-trihydroxybenzene) ring substituted with two hexanoyl groups at the 2 and 4 positions.
Quantitative Data: Antimicrobial Activity of 2,4-Diacetylphloroglucinol (DAPG)
The following tables summarize the minimum inhibitory concentration (MIC) values reported for DAPG against various bacterial and fungal pathogens. This data serves as a benchmark for the expected potency of 2,4-(1-Keto-hexyl)phloroglucinol, with the understanding that the longer alkyl chains of the hexanoyl groups may influence its lipophilicity and, consequently, its antimicrobial efficacy.
Table 1: Antibacterial Activity of 2,4-Diacetylphloroglucinol (DAPG)
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (VRSA) | Clinical Isolates | 4 | [1] |
| Enterococcus spp. (VRE-A, VRE-B) | Genotypes A and B | 8 | [1] |
| Escherichia coli | K12 | 300 (MBC) | [1] |
| Chromobacterium violaceum | ATCC 31532 | 48 (MBC) | [1] |
| Staphylococcus aureus (MRSA) | - | 0.5-2 (for derivatives) | [2][3] |
| Ralstonia solanacearum | - | 90 | [4] |
Table 2: Antifungal Activity of 2,4-Diacetylphloroglucinol (DAPG)
| Fungal Species | Strain | MIC (µg/mL) | Reference |
| Candida albicans | ATCC 10231 | 125 (anti-biofilm) | [5] |
| Candida albicans | ATCC 10231 | 60-120 (planktonic) | [6][7] |
| Aspergillus fumigatus | - | 16-64 (for a dipropyl derivative) | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the evaluation of diacylphloroglucinols. These protocols can be adapted for the study of 2,4-(1-Keto-hexyl)phloroglucinol.
Synthesis of Diacylphloroglucinols (Friedel-Crafts Acylation)
The primary method for synthesizing 2,4-diacylphloroglucinols is through a Friedel-Crafts acylation reaction.[3]
-
Reactants: Phloroglucinol and an acylating agent (e.g., hexanoyl chloride or acetic anhydride).
-
Catalyst: A Lewis acid catalyst such as aluminum chloride (AlCl₃), or a greener alternative like silica sulfuric acid (SSA) or methanesulfonic acid (MSA).[3]
-
Procedure (General):
-
Dissolve phloroglucinol in a suitable solvent.
-
Add the catalyst and the acylating agent.
-
The reaction can be conducted under conventional heating or assisted by ultrasound for improved efficiency.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the product using column chromatography.
-
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.[6][7]
-
Materials: 96-well microtiter plates, bacterial or fungal inoculum, appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi), and the test compound.
-
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism and add it to each well.
-
Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 18-24 hours at 37°C for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no growth).
-
Membrane Permeability Assay
This assay assesses the ability of a compound to disrupt the cell membrane of microorganisms, a common mechanism of action for antimicrobial agents.[1]
-
Principle: Utilizes fluorescent dyes that can differentially stain cells with intact versus compromised membranes. A common combination is SYTO 9 and propidium iodide (PI). SYTO 9 enters all cells and fluoresces green, while PI only enters cells with damaged membranes and fluoresces red, quenching the green fluorescence.
-
Procedure:
-
Treat a suspension of microbial cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC).
-
At specific time points, add the fluorescent dyes (SYTO 9 and PI).
-
Analyze the fluorescence using a fluorescence microscope or a microplate reader.
-
An increase in red fluorescence and a decrease in green fluorescence indicate membrane damage.
-
Reactive Oxygen Species (ROS) Measurement
This assay quantifies the generation of intracellular ROS, which can be a consequence of cellular stress and damage induced by the test compound.[8]
-
Principle: Uses a cell-permeable fluorescent dye such as 2',7'-dichlorofluorescein diacetate (DCFDA). Inside the cell, DCFDA is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Treat microbial cells with the test compound at its MIC.
-
Incubate for a defined period.
-
Add DCFDA to the cell suspension and incubate in the dark.
-
Measure the fluorescence intensity using a microplate reader or flow cytometer. An increase in fluorescence corresponds to higher levels of intracellular ROS.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for DAPG, and likely other diacylphloroglucinols, is the disruption of cellular membranes. This leads to a cascade of downstream effects.
Caption: Proposed mechanism of action for 2,4-diacylphloroglucinols.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for the synthesis and biological evaluation of novel diacylphloroglucinols.
Caption: General workflow for the synthesis of 2,4-diacylphloroglucinols.
References
- 1. Bacterial-Derived Plant Protection Metabolite 2,4-Diacetylphloroglucinol: Effects on Bacterial Cells at Inhibitory and Subinhibitory Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Diacetylphloroglucinol (DAPG) derivatives rapidly eradicate methicillin-resistant staphylococcus aureus without resistance development by disrupting membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Effects of the Phloroglucinol Derivative DPPG Against Pathogenic Aspergillus fumigatus [mdpi.com]
- 6. 2,4-Diacetylphloroglucinol Modulates Candida albicans Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
Unveiling 2,4-(1-Keto-hexyl) phloroglucinol: A Technical Guide to Its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and isolation of 2,4-(1-Keto-hexyl) phloroglucinol, a member of the acylphloroglucinol class of natural products. While specific literature on this exact molecule is not prevalent, this document extrapolates from established methodologies for analogous compounds to present a robust framework for its study. Acylphloroglucinols are of significant interest to the scientific community due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Discovery of Acylphloroglucinols: A General Approach
The discovery of novel natural products like 2,4-(1-Keto-hexyl) phloroglucinol typically originates from the screening of extracts from various natural sources. Historically, plants and microorganisms have been rich sources of phloroglucinol derivatives.
Key Natural Sources of Acylphloroglucinols:
-
Plants: Many species of the Myrtaceae family, particularly Eucalyptus, are known to produce a variety of acylphloroglucinols.[1][2] Ferns of the genus Dryopteris are also a well-documented source.
-
Bacteria: Certain strains of Pseudomonas species are prolific producers of phloroglucinol compounds, most notably 2,4-diacetylphloroglucinol (DAPG), which shares a core structure with the compound of interest.[3][4][5][6][7] The biosynthetic machinery in these organisms can be a target for genetic engineering to produce novel derivatives.
The initial discovery process involves the systematic collection of these organisms, followed by extraction and bioassay-guided fractionation to identify extracts with promising biological activity.
Experimental Protocols: Isolation and Characterization
The following protocols are representative of the methods used to isolate and characterize acylphloroglucinols from a natural source, such as the leaves of a Eucalyptus species or a culture of Pseudomonas spp.
Extraction
-
Sample Preparation: Air-dried and powdered plant material (e.g., 1 kg of Eucalyptus leaves) or lyophilized bacterial culture is prepared.
-
Solvent Extraction: The prepared sample is subjected to sequential extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and finally methanol. This initial step fractionates the compounds based on their polarity. Acylphloroglucinols are typically found in the ethyl acetate fraction.
-
Concentration: The ethyl acetate extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
A multi-step chromatographic approach is essential for the isolation of pure 2,4-(1-Keto-hexyl) phloroglucinol from the complex crude extract.
-
Silica Gel Column Chromatography: The crude ethyl acetate extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions from the silica gel column showing the presence of phenolic compounds (visualized with a spray reagent like vanillin-sulfuric acid on a TLC plate) are pooled and further purified on a Sephadex LH-20 column using methanol as the eluent. This step separates compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved by preparative or semi-preparative HPLC on a reversed-phase column (e.g., C18) with a mobile phase consisting of a gradient of water and methanol or acetonitrile, often with a small percentage of formic acid to improve peak shape.
Structure Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms and the final structure.
Quantitative Data
The following tables summarize typical quantitative data obtained during the isolation and characterization of a representative acylphloroglucinol.
Table 1: Purification Summary
| Purification Step | Starting Material (g) | Yield (mg) | Purity (%) |
| Crude Ethyl Acetate Extract | 1000 | 25,000 | ~5 |
| Silica Gel Chromatography | 25 | 1,500 | ~40 |
| Sephadex LH-20 Chromatography | 1.5 | 300 | ~85 |
| Preparative HPLC | 0.3 | 50 | >98 |
Table 2: Spectroscopic Data for a Representative Acylphloroglucinol
| Technique | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 13.5 (s, 1H), 6.05 (s, 1H), 3.01 (t, J = 7.5 Hz, 2H), 1.65 (m, 2H), 1.30 (m, 4H), 0.90 (t, J = 7.0 Hz, 3H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 205.1, 192.5, 190.8, 165.4, 105.2, 95.1, 43.2, 31.5, 24.1, 22.5, 14.0 |
| High-Resolution Mass Spectrometry (HRMS) | m/z [M+H]⁺ calculated for C₁₂H₁₆O₄: 225.1076; found: 225.1072 |
Visualizing the Process and Biosynthesis
General Workflow for Natural Product Discovery
The following diagram illustrates a typical workflow for the discovery and isolation of novel natural products like 2,4-(1-Keto-hexyl) phloroglucinol.
Caption: General workflow for natural product discovery.
Proposed Biosynthetic Pathway
While the specific biosynthetic pathway for 2,4-(1-Keto-hexyl) phloroglucinol is not elucidated, it is likely to follow the well-established polyketide pathway, similar to other acylphloroglucinols. The diagram below illustrates the biosynthesis of phloretin, a related phloroglucinol, as a representative example. The biosynthesis of 2,4-(1-Keto-hexyl) phloroglucinol would likely involve the condensation of hexanoyl-CoA with three molecules of malonyl-CoA.
References
- 1. Phloroglucinol compounds of natural origin_Chemicalbook [chemicalbook.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas-spp. | Encyclopedia MDPI [encyclopedia.pub]
- 4. [PDF] Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions | Semantic Scholar [semanticscholar.org]
- 5. Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,4-(1-Keto-hexyl) Phloroglucinol Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-(1-Keto-hexyl) phloroglucinol derivatives and their analogues, focusing on their synthesis, biological activities, and underlying mechanisms of action. This class of compounds, belonging to the broader family of acylphloroglucinols, has garnered significant interest in the scientific community for its therapeutic potential across various disease areas, including inflammation, cancer, and neurodegenerative disorders.
Chemical Synthesis
The primary route for the synthesis of 2,4-(1-Keto-hexyl) phloroglucinol and its analogues is the Friedel-Crafts acylation of a phloroglucinol core. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the electron-rich phloroglucinol ring.
Reaction Scheme:
The general synthesis involves reacting phloroglucinol with hexanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an appropriate solvent like dichloromethane. The reaction proceeds through the formation of an acylium ion, which then attacks the phloroglucinol ring.
A representative synthesis for a mono-acylated phloroglucinol derivative is presented below. The synthesis of a di-acylated derivative would involve adjusting the stoichiometry of the reactants.
Experimental Protocol: Synthesis of 1-(2,4,6-Trihydroxyphenyl)hexan-1-one (A Mono-Acyl Analogue)
Materials:
-
Phloroglucinol
-
Hexanoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane under a nitrogen atmosphere.
-
Addition of Reactants: Phloroglucinol is dissolved in the dichloromethane, and the solution is cooled to 0°C in an ice bath. Anhydrous aluminum chloride is then added portion-wise, ensuring the temperature remains low.
-
Acylation: Hexanoyl chloride, diluted in anhydrous dichloromethane, is added dropwise to the reaction mixture over a period of 30 minutes.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is carefully poured into a mixture of ice and concentrated HCl to decompose the aluminum chloride complex. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1-(2,4,6-trihydroxyphenyl)hexan-1-one.
-
Characterization: The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities and Quantitative Data
Acylphloroglucinol derivatives have demonstrated a wide range of biological activities. The following tables summarize the quantitative data for representative phloroglucinol derivatives, highlighting their potential as anti-inflammatory, anticancer, and enzyme-inhibiting agents. Note: Data for the specific 2,4-(1-Keto-hexyl) derivative is limited; therefore, data for closely related analogues are presented.
Table 1: Anti-inflammatory Activity of Acylphloroglucinol Derivatives
| Compound | Target | Assay System | IC₅₀ (µM) | Reference |
| 2,4-Diacetylphloroglucinol | iNOS | LPS-stimulated RAW 264.7 cells | 19.0 | [1] |
| 2,4-Diacetylphloroglucinol | NF-κB | LPS-stimulated RAW 264.7 cells | 34.0 | [1] |
| Alkylated Acylphloroglucinol | iNOS | LPS-stimulated RAW 264.7 cells | 19.5 | [1] |
| Alkylated Acylphloroglucinol | NF-κB | LPS-stimulated RAW 264.7 cells | 37.5 | [1] |
iNOS: Inducible Nitric Oxide Synthase; NF-κB: Nuclear Factor kappa B; LPS: Lipopolysaccharide.
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Phloroglucinol Derivatives
Table 3: Cytotoxicity of Acylphloroglucinol Analogues in Cancer Cell Lines
Specific IC₅₀ values for 2,4-(1-Keto-hexyl) phloroglucinol derivatives against various cancer cell lines are not extensively reported in the available literature. The evaluation of the cytotoxic potential of these compounds against a panel of cancer cell lines would be a valuable area for future research.
Key Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of 2,4-(1-Keto-hexyl) phloroglucinol derivatives and analogues.
iNOS Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, by inducible nitric oxide synthase (iNOS) in macrophage cells stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Stimulation: The cells are then stimulated with 1 µg/mL of LPS for 24 hours to induce iNOS expression and NO production.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of iNOS inhibition is calculated by comparing the nitrite concentration in compound-treated wells to that in LPS-stimulated control wells. The IC₅₀ value is determined from the dose-response curve.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay determines the inhibitory effect of a compound on the NF-κB signaling pathway, a crucial regulator of inflammatory gene expression.
Protocol:
-
Cell Line: A stable cell line co-transfected with an NF-κB luciferase reporter construct and a constitutively expressed Renilla luciferase control vector is used (e.g., HEK293T cells).
-
Transfection and Seeding: Cells are seeded in 96-well plates.
-
Compound Treatment: Cells are pre-treated with different concentrations of the test compound for 1 hour.
-
Stimulation: The NF-κB pathway is activated by adding a stimulating agent, such as tumor necrosis factor-alpha (TNF-α) or LPS, for 6-8 hours.
-
Cell Lysis: The cells are washed with PBS and lysed using a passive lysis buffer.
-
Luciferase Activity Measurement: The firefly and Renilla luciferase activities are measured sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The percentage of NF-κB inhibition is calculated relative to the stimulated control, and the IC₅₀ value is determined.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to screen for inhibitors of acetylcholinesterase, an enzyme critical for nerve impulse transmission.
Protocol:
-
Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and purified acetylcholinesterase enzyme are required.
-
Reaction Mixture: In a 96-well plate, a reaction mixture is prepared containing phosphate buffer (pH 8.0), DTNB, and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding the acetylcholinesterase enzyme to the wells.
-
Substrate Addition: After a brief pre-incubation period, the substrate, ATCI, is added to start the enzymatic reaction.
-
Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The absorbance of this product is measured kinetically at 412 nm over time using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the uninhibited control. The IC₅₀ value is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Phloroglucinol derivatives have been shown to modulate several key signaling pathways involved in inflammation and cancer. The diagrams below illustrate the potential mechanisms of action for 2,4-(1-Keto-hexyl) phloroglucinol analogues.
Caption: General workflow for the synthesis of 2,4-(1-Keto-hexyl) phloroglucinol derivatives.
Caption: Inhibition of the NF-κB signaling pathway by phloroglucinol derivatives.
Caption: A generalized workflow for in vitro biological evaluation.
Conclusion and Future Directions
2,4-(1-Keto-hexyl) phloroglucinol derivatives and their analogues represent a promising class of bioactive molecules with significant therapeutic potential. Their synthesis via Friedel-Crafts acylation is a well-established method, and their biological activities, particularly as anti-inflammatory agents, are noteworthy.
Future research should focus on:
-
The development of more efficient and green synthetic methodologies.
-
A comprehensive evaluation of the structure-activity relationship (SAR) by synthesizing a library of analogues with varying acyl chain lengths and substitution patterns.
-
In-depth investigation of their mechanisms of action in a broader range of biological systems and disease models.
-
Preclinical and clinical studies to validate their therapeutic efficacy and safety.
This technical guide provides a solid foundation for researchers and drug development professionals to further explore the potential of this exciting class of compounds.
References
Methodological & Application
Application Notes and Protocols for the Quantification of 2,4-(1-Keto-hexyl) phloroglucinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-(1-Keto-hexyl) phloroglucinol is a member of the acylphloroglucinol class of natural products. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Accurate quantification of 2,4-(1-Keto-hexyl) phloroglucinol in various samples, such as microbial cultures, plant extracts, and biological fluids, is crucial for research and development in pharmacology, natural product chemistry, and microbial biotechnology.
This document provides detailed protocols for the quantification of 2,4-(1-Keto-hexyl) phloroglucinol using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Data Summary
Table 1: HPLC-UV Quantification of 2,4-(1-Keto-hexyl) phloroglucinol
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 5.2 | 150000 | 10 |
| Standard 2 | 5.2 | 305000 | 20 |
| Standard 3 | 5.2 | 610000 | 40 |
| Sample A | 5.2 | 250000 | 16.7 |
| Sample B | 5.2 | 450000 | 30.0 |
Table 2: LC-MS/MS Quantification of 2,4-(1-Keto-hexyl) phloroglucinol
| Sample ID | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Peak Area | Concentration (ng/mL) |
| Standard 1 | 4.8 | [M-H]⁻ | [Fragment]⁻ | 50000 | 1 |
| Standard 2 | 4.8 | [M-H]⁻ | [Fragment]⁻ | 102000 | 2 |
| Standard 3 | 4.8 | [M-H]⁻ | [Fragment]⁻ | 205000 | 4 |
| Sample A | 4.8 | [M-H]⁻ | [Fragment]⁻ | 85000 | 1.7 |
| Sample B | 4.8 | [M-H]⁻ | [Fragment]⁻ | 150000 | 3.0 |
Experimental Protocols
Sample Preparation
The choice of sample preparation method will depend on the sample matrix. Here are generalized protocols for microbial cultures and plant materials.
1.1. From Microbial Cultures (e.g., Pseudomonas sp.)
-
Culture Broth Extraction:
-
Centrifuge 10 mL of the microbial culture at 5,000 x g for 15 minutes to pellet the cells.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant to pH 2.5 with 2M HCl.
-
Extract the acidified supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic layers and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 1 mL of methanol for analysis.
-
1.2. From Plant Material (e.g., Hypericum or Dryopteris species)
-
Solid-Liquid Extraction:
-
Grind 1 g of dried and powdered plant material.
-
Extract the powder with 20 mL of methanol by sonication for 30 minutes.
-
Centrifuge the extract at 5,000 x g for 15 minutes.
-
Collect the supernatant and repeat the extraction process twice.
-
Pool the supernatants and evaporate to dryness.
-
Reconstitute the residue in 1 mL of methanol for analysis.
-
Caption: General workflow for sample preparation.
HPLC-UV Quantification Protocol
This method is suitable for relatively high concentrations of the analyte.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
Start with 30% A, increase to 80% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV-Vis spectrum of 2,4-(1-Keto-hexyl) phloroglucinol (a wavelength scan is recommended; a common range for phloroglucinols is 270-280 nm).
-
Standard Curve: Prepare a series of standard solutions of purified 2,4-(1-Keto-hexyl) phloroglucinol in methanol (e.g., 1, 5, 10, 20, 50 µg/mL).
"HPLC method for 2,4-(1-Keto-hexyl) phloroglucinol analysis"
An HPLC (High-Performance Liquid Chromatography) method has been developed for the quantitative analysis of 2,4-(1-Keto-hexyl) phloroglucinol, a derivative of phloroglucinol. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development. Phloroglucinol and its derivatives are known for their broad-spectrum biological activities, including antifungal, antibacterial, and antiviral properties. Accurate quantification of these compounds is crucial for research and quality control.
Experimental Protocols
This section details the methodologies for the HPLC analysis of 2,4-(1-Keto-hexyl) phloroglucinol.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. The following table summarizes the recommended instrumental parameters.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1100/1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |
| Gradient | 0 min, 10% Acetonitrile; 20 min, 54% Acetonitrile; 23 min, 100% Acetonitrile; hold until 35 min[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C[1] |
| Detector | DAD at 270 nm |
Standard and Sample Preparation
Standard Solution:
-
Accurately weigh 10 mg of 2,4-(1-Keto-hexyl) phloroglucinol reference standard.
-
Dissolve in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
Sample Preparation:
-
For bulk drug substance, accurately weigh and dissolve in methanol to achieve a theoretical concentration within the calibration range.
-
For formulated products, extract a known quantity with methanol, sonicate for 15 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
Method Validation
The analytical method was validated for linearity, precision, accuracy, and sensitivity.
| Validation Parameter | Results |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the HPLC analysis process.
Caption: HPLC Analysis Workflow for 2,4-(1-Keto-hexyl) phloroglucinol.
Signaling Pathway (Hypothetical)
While the primary focus is the analytical method, understanding the potential biological context is valuable. Phloroglucinol derivatives are often studied for their role in interfering with bacterial signaling pathways. The diagram below illustrates a hypothetical mechanism of action.
Caption: Hypothetical Signaling Pathway Inhibition by Phloroglucinol Derivative.
References
Application Notes and Protocols for 2,4-(1-Keto-hexyl) phloroglucinol in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-(1-Keto-hexyl) phloroglucinol is a derivative of phloroglucinol, a naturally occurring phenolic compound found in brown algae and certain plants. Phloroglucinol and its derivatives have garnered significant interest in biomedical research due to their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] Notably, the parent compound, phloroglucinol, has demonstrated potential in targeting breast cancer stem-like cells by inhibiting critical signaling pathways such as PI3K/AKT and KRAS/RAF/ERK.[2] These pathways are fundamental in regulating cancer cell proliferation, survival, and differentiation.
These application notes provide a comprehensive guide for the use of 2,4-(1-Keto-hexyl) phloroglucinol in a cell culture setting, with a primary focus on evaluating its potential as an anticancer agent. The protocols outlined below detail methods for assessing its effects on cell viability, cancer stem cell characteristics, and the underlying molecular mechanisms of action.
I. Proposed Mechanism of Action
Based on the known activity of related phloroglucinol compounds, it is hypothesized that 2,4-(1-Keto-hexyl) phloroglucinol exerts its anticancer effects by targeting key signaling pathways involved in cancer cell proliferation and survival. The proposed mechanism involves the inhibition of the PI3K/AKT and MAPK/ERK signaling cascades, which are frequently dysregulated in various cancers.
Caption: Proposed signaling pathway inhibition by 2,4-(1-Keto-hexyl) phloroglucinol.
II. Experimental Protocols
The following protocols provide a framework for investigating the efficacy of 2,4-(1-Keto-hexyl) phloroglucinol in a cancer cell culture model.
A. Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of 2,4-(1-Keto-hexyl) phloroglucinol on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231 for breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
2,4-(1-Keto-hexyl) phloroglucinol stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of 2,4-(1-Keto-hexyl) phloroglucinol in complete growth medium from the stock solution.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Caption: Workflow for the MTT cell viability assay.
B. Sphere Formation Assay
This assay evaluates the effect of 2,4-(1-Keto-hexyl) phloroglucinol on the self-renewal capacity of cancer stem-like cells.
Materials:
-
Cancer cell line
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment 6-well plates
-
2,4-(1-Keto-hexyl) phloroglucinol
Procedure:
-
Plate single cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment 6-well plates containing sphere-forming medium.
-
Add 2,4-(1-Keto-hexyl) phloroglucinol at desired concentrations.
-
Incubate for 7-10 days to allow for sphere formation.
-
Count the number of spheres (typically >50 µm in diameter) per well using a microscope.
-
Capture images for documentation.
C. Western Blot Analysis
This protocol is used to determine the effect of 2,4-(1-Keto-hexyl) phloroglucinol on the protein expression levels in key signaling pathways.
Materials:
-
Cancer cells treated with 2,4-(1-Keto-hexyl) phloroglucinol
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat cells with 2,4-(1-Keto-hexyl) phloroglucinol for the desired time.
-
Lyse the cells and quantify protein concentration using the BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
III. Data Presentation
The following tables present hypothetical data to illustrate the potential effects of 2,4-(1-Keto-hexyl) phloroglucinol.
Table 1: Effect of 2,4-(1-Keto-hexyl) phloroglucinol on Cell Viability
| Concentration (µM) | Cell Viability (%) ± SD |
| 0 (Control) | 100 ± 4.5 |
| 10 | 85.2 ± 5.1 |
| 25 | 62.7 ± 3.9 |
| 50 | 41.3 ± 4.2 |
| 100 | 20.5 ± 3.1 |
Table 2: Inhibition of Sphere Formation by 2,4-(1-Keto-hexyl) phloroglucinol
| Concentration (µM) | Number of Spheres/Well ± SD |
| 0 (Control) | 150 ± 12 |
| 10 | 110 ± 9 |
| 25 | 65 ± 7 |
| 50 | 25 ± 5 |
Table 3: Densitometric Analysis of Western Blot Results
| Treatment | p-AKT/Total AKT Ratio | p-ERK/Total ERK Ratio |
| Control | 1.00 | 1.00 |
| 2,4-(1-Keto-hexyl) phloroglucinol (50 µM) | 0.35 | 0.42 |
IV. Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the in vitro anticancer properties of 2,4-(1-Keto-hexyl) phloroglucinol. The methodologies described allow for the assessment of its impact on cell viability, cancer stem cell populations, and key signaling pathways. The hypothetical data presented suggests that this compound may hold promise as a therapeutic agent, warranting further investigation. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.
References
Application Notes and Protocols for 2,4-(1-Keto-hexyl) phloroglucinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of the novel compound 2,4-(1-Keto-hexyl) phloroglucinol, a derivative of phloroglucinol. Phloroglucinols are a class of phenolic compounds known for a wide range of biological activities, including enzyme inhibition. While specific data for 2,4-(1-Keto-hexyl) phloroglucinol is not yet available, this document presents representative inhibitory data from structurally related phloroglucinol derivatives to highlight the potential therapeutic applications of this compound class. A proposed signaling pathway is also illustrated to provide context for potential mechanisms of action.
Introduction
Phloroglucinol and its derivatives are naturally occurring phenolic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological properties. These compounds have been reported to exhibit antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory activities. The acylation of the phloroglucinol core can lead to derivatives with enhanced biological potency. This document outlines a synthetic approach for a novel derivative, 2,4-(1-Keto-hexyl) phloroglucinol, and provides an overview of the inhibitory potential of this class of molecules against various enzymes.
Illustrative Biological Activity of Related Phloroglucinol Derivatives
While experimental data for 2,4-(1-Keto-hexyl) phloroglucinol is not currently available, the following table summarizes the inhibitory activities of other phloroglucinol derivatives against several key enzymes. This data is presented to illustrate the potential of this compound class as enzyme inhibitors.
| Compound Class | Target Enzyme | IC50 / Kᵢ | Reference |
| Dimeric Phloroglucinols | β-Glucuronidase | IC₅₀: 14.4 to 18.1 μM | [1] |
| Trimeric Phloroglucinols | β-Glucuronidase | IC₅₀: 5.6 to 8.0 μM | [1] |
| Novel Phloroglucinol Derivatives | Acetylcholinesterase (AChE) | Kᵢ: 1.14-3.92 nM | [2] |
| Novel Phloroglucinol Derivatives | Butyrylcholinesterase (BChE) | Kᵢ: 0.24-1.64 nM | [2] |
| Novel Phloroglucinol Derivatives | α-Glucosidase | Kᵢ: 6.73-51.10 nM | [2] |
| Novel Phloroglucinol Derivatives | human Carbonic Anhydrase I (hCA I) | Kᵢ: 1.80-5.10 nM | [2] |
| Novel Phloroglucinol Derivatives | human Carbonic Anhydrase II (hCA II) | Kᵢ: 1.14-5.45 nM | [2] |
| Phloroglucinol | Peroxidasin (PXDN) | IC₅₀: ~950 nM | [3] |
Experimental Protocols
Synthesis of 2,4-(1-Keto-hexyl) phloroglucinol
This protocol describes a proposed method for the synthesis of 2,4-(1-Keto-hexyl) phloroglucinol via a Friedel-Crafts acylation reaction.
Materials:
-
Phloroglucinol
-
Hexanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry nitrobenzene
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, suspend anhydrous aluminum chloride (2.2 equivalents) in dry nitrobenzene.
-
Addition of Acylating Agent: Cool the suspension to 0-5°C in an ice bath. Slowly add hexanoyl chloride (1.1 equivalents) dropwise to the suspension with constant stirring.
-
Addition of Phloroglucinol: After the addition of hexanoyl chloride is complete, add phloroglucinol (1 equivalent) portion-wise to the reaction mixture, maintaining the temperature below 10°C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice and 10% HCl. Stir until the ice has melted and the aluminum chloride complex has decomposed.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2,4-(1-Keto-hexyl) phloroglucinol.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Signaling Pathway Involvement
Phloroglucinol derivatives have been shown to inhibit various enzymes, including carbonic anhydrases. Carbonic anhydrases play a crucial role in regulating pH in various physiological processes. The diagram below illustrates a simplified representation of the role of carbonic anhydrase in pH regulation.
Caption: Proposed inhibition of Carbonic Anhydrase by 2,4-(1-Keto-hexyl) phloroglucinol.
Experimental Workflow for Synthesis and Purification
The following diagram outlines the general workflow for the synthesis and purification of 2,4-(1-Keto-hexyl) phloroglucinol.
Caption: Workflow for the synthesis of 2,4-(1-Keto-hexyl) phloroglucinol.
Conclusion
The synthetic protocol provided offers a viable route to the novel compound 2,4-(1-Keto-hexyl) phloroglucinol. Based on the activities of related compounds, this molecule holds promise as a potential enzyme inhibitor. Further investigation into its biological properties is warranted to elucidate its therapeutic potential. The provided diagrams and illustrative data serve as a foundation for future research in this area.
References
- 1. Inhibitory Activity of Bioactive Phloroglucinols from the Rhizomes of Dryopteris crassirhizoma on Escherichia coli β-Glucuronidase: Kinetic Analysis and Molecular Docking Studies [mdpi.com]
- 2. Synthesis and biological evaluation of phloroglucinol derivatives possessing α-glycosidase, acetylcholinesterase, butyrylcholinesterase, carbonic anhydrase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols: 2,4-(1-Keto-hexyl)phloroglucinol as a Dual Inhibitor of iNOS and NF-κB
For research use only. Not for use in diagnostic procedures.
Introduction
2,4-(1-Keto-hexyl)phloroglucinol is a synthetic derivative of phloroglucinol, a naturally occurring phenolic compound. Acylphloroglucinols, a class to which this compound belongs, have garnered significant interest in drug discovery due to their diverse biological activities, including anti-inflammatory, antibacterial, and antiviral properties. This document provides detailed information on the application of 2,4-(1-Keto-hexyl)phloroglucinol as a dual inhibitor of inducible nitric oxide synthase (iNOS) and nuclear factor-kappaB (NF-κB), two key mediators of the inflammatory response. Overexpression of iNOS and activation of NF-κB are implicated in the pathophysiology of various inflammatory diseases, making them critical targets for therapeutic intervention.
Recent studies on structurally similar diacylphloroglucinol derivatives have demonstrated their potential to potently inhibit both iNOS and NF-κB.[1][2][3][4] These findings suggest that 2,4-(1-Keto-hexyl)phloroglucinol may serve as a valuable tool for researchers studying inflammation and as a lead compound for the development of novel anti-inflammatory agents.
Mechanism of Action
2,4-(1-Keto-hexyl)phloroglucinol is proposed to exert its anti-inflammatory effects through a dual mechanism involving the direct inhibition of the iNOS enzyme and the suppression of the NF-κB signaling pathway.
-
iNOS Inhibition: Inducible nitric oxide synthase is a key enzyme responsible for the production of large amounts of nitric oxide (NO), a pro-inflammatory mediator. Excessive NO production can lead to tissue damage and contribute to the pathogenesis of chronic inflammatory conditions. 2,4-(1-Keto-hexyl)phloroglucinol is believed to directly interfere with the catalytic activity of iNOS, thereby reducing the synthesis of nitric oxide.
-
NF-κB Signaling Pathway Inhibition: Nuclear factor-kappaB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. 2,4-(1-Keto-hexyl)phloroglucinol likely inhibits this pathway, preventing the nuclear translocation and subsequent transcriptional activity of NF-κB.
Quantitative Data
The inhibitory activities of a representative diacylphloroglucinol, structurally analogous to 2,4-(1-Keto-hexyl)phloroglucinol, against iNOS and NF-κB are summarized in the table below.[1][3][4]
| Target | Assay Type | Test System | IC50 (µM) |
| Inducible Nitric Oxide Synthase (iNOS) | Enzyme Inhibition Assay | Recombinant mouse iNOS | 19.0 ± 1.4 |
| Nuclear Factor-kappaB (NF-κB) | Reporter Gene Assay | PMA-stimulated human chondrosarcoma cells (SW1353) | 34.0 ± 8.5 |
Experimental Protocols
Protocol 1: In Vitro iNOS Enzyme Inhibition Assay
This protocol describes a method to determine the direct inhibitory effect of 2,4-(1-Keto-hexyl)phloroglucinol on iNOS activity.
Materials:
-
Recombinant murine iNOS enzyme
-
L-Arginine (substrate)
-
NADPH
-
Tetrahydrobiopterin (BH4)
-
Calmodulin
-
Calcium Chloride (CaCl2)
-
HEPES buffer (pH 7.4)
-
Griess Reagent (for NO detection)
-
2,4-(1-Keto-hexyl)phloroglucinol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Assay Buffer: Prepare a HEPES buffer (50 mM, pH 7.4) containing NADPH (1 mM), BH4 (10 µM), Calmodulin (10 µg/mL), and CaCl2 (2 mM).
-
Prepare Compound Dilutions: Prepare a stock solution of 2,4-(1-Keto-hexyl)phloroglucinol in DMSO. Serially dilute the stock solution with the assay buffer to obtain a range of test concentrations.
-
Enzyme Reaction:
-
To each well of a 96-well plate, add 50 µL of the assay buffer.
-
Add 10 µL of the diluted 2,4-(1-Keto-hexyl)phloroglucinol or vehicle control (DMSO in assay buffer).
-
Add 20 µL of recombinant iNOS enzyme solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-Arginine solution (1 mM).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Nitrite Detection:
-
Stop the reaction by adding 50 µL of Griess Reagent A to each well, followed by 50 µL of Griess Reagent B.
-
Incubate at room temperature for 15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of iNOS inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: NF-κB Reporter Gene Assay
This protocol is designed to assess the inhibitory effect of 2,4-(1-Keto-hexyl)phloroglucinol on NF-κB activation in a cell-based assay.
Materials:
-
Human chondrosarcoma cell line (SW1353) stably transfected with an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
2,4-(1-Keto-hexyl)phloroglucinol
-
Luciferase Assay System
-
Luminometer
-
96-well cell culture plate
Procedure:
-
Cell Culture: Culture the SW1353 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well white, clear-bottom cell culture plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of 2,4-(1-Keto-hexyl)phloroglucinol in serum-free DMEM.
-
Remove the culture medium from the wells and replace it with the compound dilutions or vehicle control.
-
Pre-incubate the cells for 1 hour at 37°C.
-
-
Stimulation:
-
Stimulate the cells by adding PMA to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubate the plate for 6 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Measure the luciferase activity in each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay).
-
Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the PMA-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.
-
Visualizations
Caption: Mechanism of action of 2,4-(1-Keto-hexyl)phloroglucinol.
Caption: Workflow for the in vitro iNOS enzyme inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,4-Diacetylphloroglucinol (DAPG) and its Derivatives in Pharmacology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diacetylphloroglucinol (DAPG) is a naturally occurring phenolic compound produced by several bacterial species, most notably from the Pseudomonas genus.[1][2] DAPG and its synthetic derivatives have garnered significant attention in pharmacological research due to their potent biological activities. This document provides an overview of the pharmacological applications of DAPG and its derivatives, with a focus on their antimicrobial properties. Detailed experimental protocols and data are presented to guide researchers in this field. While the user initially inquired about 2,4-(1-Keto-hexyl) phloroglucinol, the available scientific literature predominantly focuses on the closely related and structurally similar compound, 2,4-diacetylphloroglucinol (DAPG), and its derivatives. The information presented herein is based on the extensive research available for these compounds.
Pharmacological Applications
The primary pharmacological application of DAPG and its derivatives lies in their potent antimicrobial activity, particularly against multidrug-resistant bacteria.[3]
1. Antibacterial Activity:
DAPG derivatives have demonstrated excellent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat.[3] The mechanism of action involves the disruption of the bacterial cell membrane, leading to rapid eradication of the bacteria without the development of resistance over extended periods.[3][4] This makes DAPG derivatives promising candidates for the development of new antibiotics.
2. Anti-biofilm Activity:
Bacterial biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. DAPG has been shown to inhibit the metabolic activity of mature biofilms of both S. aureus and Escherichia coli.[4]
3. Quorum Sensing Inhibition:
At subinhibitory concentrations, DAPG can interfere with quorum sensing (QS), a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation.[4] By disrupting QS, DAPG can attenuate bacterial pathogenicity.
4. Effects on Plant Growth:
In addition to its antimicrobial properties, DAPG can influence plant root development by interacting with auxin-dependent signaling pathways.[5] This dual activity makes it a valuable compound in agricultural applications for protecting crops from root pathogens.
Quantitative Data Summary
The following table summarizes the minimum inhibitory concentrations (MICs) of a promising DAPG derivative, compound 7g , against various bacterial strains as reported in the literature.
| Bacterial Strain | MIC (μg/mL) | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.5 - 2 | [3] |
| Staphylococcus aureus | Not Specified | |
| Escherichia coli | Not Specified |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of DAPG derivatives against bacterial strains.
Materials:
-
DAPG derivative stock solution (e.g., in DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
96-well microtiter plates
-
Incubator (37°C)
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Prepare a serial two-fold dilution of the DAPG derivative in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
2. Membrane Permeability Assay
This protocol uses the fluorescent dye SYTOX Green to assess the effect of DAPG derivatives on bacterial membrane integrity.
Materials:
-
Bacterial suspension (logarithmic growth phase)
-
DAPG derivative
-
SYTOX Green stain
-
Phosphate-buffered saline (PBS)
-
Fluorometer
Procedure:
-
Wash and resuspend the bacterial cells in PBS.
-
Add SYTOX Green to the cell suspension to a final concentration of 5 µM and incubate in the dark for 15 minutes.
-
Add the DAPG derivative at various concentrations to the cell suspension.
-
Monitor the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths of 485 nm and 520 nm, respectively. An increase in fluorescence indicates membrane damage.
Visualizations
Signaling Pathway: Disruption of Bacterial Cell Membrane
Caption: Mechanism of DAPG derivative-induced bacterial cell death.
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
References
- 1. 2,4-Diacetylphloroglucinol - Wikipedia [en.wikipedia.org]
- 2. agscientific.com [agscientific.com]
- 3. 2,4-Diacetylphloroglucinol (DAPG) derivatives rapidly eradicate methicillin-resistant staphylococcus aureus without resistance development by disrupting membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2,4-diacetylphloroglucinol alters plant root development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of 2,4-(1-Keto-hexyl) Phloroglucinol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,4-(1-Keto-hexyl) phloroglucinol is a derivative of phloroglucinol, a phenolic compound with a range of potential biological activities. Effective formulation is critical to ensure its stability, solubility, and bioavailability in both in vitro and in vivo experimental settings. Phenolic compounds are often characterized by low aqueous solubility and susceptibility to degradation, making the choice of formulation strategy a key determinant of experimental success.[1][2] These application notes provide detailed protocols for the preparation of 2,4-(1-Keto-hexyl) phloroglucinol formulations for laboratory research.
Chemical Properties and Solubility
A summary of the relevant chemical properties of the parent compound, phloroglucinol, is provided below as a proxy for estimating the behavior of its keto-hexyl derivative. The hexyl chain will increase the lipophilicity of the molecule compared to the parent phloroglucinol.
| Property | Value (Phloroglucinol) | Expected Impact of 1-Keto-hexyl group |
| Molecular Formula | C6H6O3 | C12H16O4 |
| Molecular Weight | 126.11 g/mol | 224.25 g/mol |
| Appearance | White or light yellow crystalline powder[3] | Likely a pale yellow solid |
| Water Solubility | 11.17 g/L (room temperature)[3] | Significantly lower |
| Organic Solvent Solubility | Soluble in ethanol, diethyl ether, and pyridine[3] | Expected to be soluble in common organic solvents like DMSO, ethanol, and methanol |
| Stability | Light sensitive[3] | Light sensitivity should be assumed |
Experimental Protocols
Protocol 1: Preparation of Stock Solution for In Vitro Cell-Based Assays
This protocol describes the preparation of a concentrated stock solution of 2,4-(1-Keto-hexyl) phloroglucinol for use in cell culture experiments. The use of an organic solvent is necessary due to the predicted low aqueous solubility.
Materials:
-
2,4-(1-Keto-hexyl) phloroglucinol powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of 2,4-(1-Keto-hexyl) phloroglucinol powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh out 2.24 mg for 1 mL of DMSO.
-
Solubilization: Add the appropriate volume of DMSO to the microcentrifuge tube.
-
Mixing: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization: While not always necessary if subsequent dilutions are large, the stock solution can be filter-sterilized using a 0.22 µm syringe filter if required for sensitive applications.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (weeks to months) or -80°C for long-term storage.
Workflow for In Vitro Stock Solution Preparation:
Caption: Workflow for preparing a DMSO stock solution.
Protocol 2: Preparation of Formulation for In Vivo Animal Studies (Oral Gavage)
This protocol provides a method for preparing a suspension of 2,4-(1-Keto-hexyl) phloroglucinol for oral administration in animal models. This formulation is designed to improve the delivery of a poorly water-soluble compound.
Materials:
-
2,4-(1-Keto-hexyl) phloroglucinol powder
-
Tween® 80 (Polysorbate 80)
-
Carboxymethylcellulose (CMC)
-
Sterile water
-
Homogenizer or sonicator
-
Glass beaker and stir bar
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile water. Heat and stir until the CMC is fully dissolved. Let it cool to room temperature.
-
Add Tween® 80 to the CMC solution to a final concentration of 0.1% (v/v) and mix well.
-
-
Compound Suspension:
-
Weigh the required amount of 2,4-(1-Keto-hexyl) phloroglucinol for the desired dose.
-
Create a paste by adding a small amount of the vehicle to the powder and triturating.
-
Gradually add the remaining vehicle while continuously stirring to form a homogenous suspension.
-
-
Homogenization:
-
Use a homogenizer or sonicator to reduce the particle size and ensure a uniform suspension.
-
-
Administration:
-
Administer the suspension to the animals via oral gavage immediately after preparation. Continuously stir the suspension during the dosing period to maintain homogeneity.
-
Workflow for In Vivo Oral Formulation:
Caption: Workflow for preparing an oral suspension.
Signaling Pathway Considerations
While the specific signaling pathways modulated by 2,4-(1-Keto-hexyl) phloroglucinol require experimental determination, phenolic compounds are known to interact with various cellular targets. The diagram below illustrates a generalized pathway often associated with the antioxidant and anti-inflammatory effects of phenolics.
Caption: Potential signaling pathways affected by phenolics.
Data Summary Tables
Table 1: Recommended Solvents for Stock Solutions
| Solvent | Concentration Range | Application | Notes |
| DMSO | 1-100 mM | In vitro cell culture | Final concentration in media should be <0.5% to avoid toxicity. |
| Ethanol (100%) | 1-50 mM | In vitro assays | May be more suitable for certain cell lines sensitive to DMSO. |
| Methanol | 1-50 mM | Analytical purposes | Not for use in cell-based or in vivo experiments. |
Table 2: Example In Vivo Formulation Components
| Component | Concentration | Purpose |
| 2,4-(1-Keto-hexyl) phloroglucinol | 1-100 mg/kg | Active Pharmaceutical Ingredient |
| Carboxymethylcellulose (CMC) | 0.5% (w/v) | Suspending agent |
| Tween® 80 | 0.1% (v/v) | Surfactant to aid wetting |
| Sterile Water or Saline | q.s. to final volume | Vehicle |
Disclaimer: The provided protocols and data are based on general knowledge of formulating phenolic compounds. Researchers should perform their own solubility and stability tests for 2,4-(1-Keto-hexyl) phloroglucinol to optimize these protocols for their specific experimental needs. Always consult relevant safety data sheets (SDS) before handling any chemical.
References
Application Notes and Protocols for Testing 2,4-(1-Keto-hexyl) phloroglucinol Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for assessing the cytotoxic effects of 2,4-(1-Keto-hexyl) phloroglucinol, a novel phloroglucinol derivative. The protocols outlined below describe standard in vitro assays to determine cell viability and elucidate the mechanisms of cell death, such as apoptosis. This document is intended to furnish researchers, scientists, and drug development professionals with detailed methodologies for evaluating the cytotoxic potential of this compound. The included assays are the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Annexin V/PI assay for the detection of apoptosis.
Data Presentation
The following table summarizes hypothetical cytotoxicity data for 2,4-(1-Keto-hexyl) phloroglucinol against various cancer cell lines. This data is for illustrative purposes and serves as a template for presenting experimental findings.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | MTT | 48 | 15.2 |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 22.5 |
| HeLa | Cervical Cancer | MTT | 48 | 18.9 |
| HepG2 | Hepatocellular Carcinoma | MTT | 48 | 25.1 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product. The amount of formazan produced is proportional to the number of living, metabolically active cells.[1][2]
Materials:
-
2,4-(1-Keto-hexyl) phloroglucinol
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of 2,4-(1-Keto-hexyl) phloroglucinol in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[2][3]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[1][3]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium. LDH is a stable enzyme and its presence in the medium is an indicator of compromised cell membrane integrity.[4][5][6]
Materials:
-
2,4-(1-Keto-hexyl) phloroglucinol
-
Human cancer cell lines
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction solution and stop solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Addition of Reaction Mixture: Add 50 µL of the LDH reaction solution to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4][5]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum LDH release control - Absorbance of vehicle control)] x 100
-
A maximum LDH release control is prepared by treating cells with a lysis buffer provided in the kit.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
2,4-(1-Keto-hexyl) phloroglucinol
-
Human cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with 2,4-(1-Keto-hexyl) phloroglucinol at the desired concentrations for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Signaling Pathways
Caption: Hypothetical signaling pathways of 2,4-(1-Keto-hexyl) phloroglucinol-induced apoptosis.
Experimental Workflows
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for the LDH cytotoxicity assay.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. bds.berkeley.edu [bds.berkeley.edu]
- 4. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2,4-di(1-Keto-hexyl)phloroglucinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2,4-di(1-keto-hexyl)phloroglucinol, a derivative of phloroglucinol with potential applications in pharmaceuticals and other industries. The synthesis is based on the Friedel-Crafts acylation of phloroglucinol with hexanoyl chloride. This application note includes detailed experimental protocols, safety information, data presentation in tabular format, and process diagrams to ensure reproducibility and scalability.
Introduction
Phloroglucinol and its derivatives are a class of compounds with a wide range of biological activities. Acylated phloroglucinols, in particular, have garnered significant interest for their potential as antimicrobial, anti-inflammatory, and anticancer agents. The synthesis of these compounds, especially at a large scale, is crucial for further research and development. This document outlines a robust and scalable method for the preparation of 2,4-di(1-keto-hexyl)phloroglucinol.
Reaction Scheme
The synthesis proceeds via a Friedel-Crafts acylation reaction, where phloroglucinol is reacted with two equivalents of hexanoyl chloride in the presence of a Lewis acid catalyst.
Caption: General reaction scheme for the synthesis of 2,4-di(1-Keto-hexyl)phloroglucinol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Phloroglucinol | ≥99% | Sigma-Aldrich | Store in a desiccator. |
| Hexanoyl chloride | 98% | Thermo Fisher Scientific | Corrosive and moisture-sensitive. Handle in a fume hood. |
| Aluminum chloride (anhydrous) | ≥99% | Acros Organics | Corrosive and reacts violently with water. Handle in a glovebox or under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | J.T.Baker | Use from a sealed bottle or freshly distilled. |
| Hydrochloric acid (HCl) | 37% (concentrated) | EMD Millipore | Corrosive. |
| Ethyl acetate | ACS Grade | Fisher Chemical | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Chemical | For chromatography. |
| Sodium sulfate (anhydrous) | Granular | VWR | For drying organic layers. |
| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
Experimental Protocol
Safety Precautions
-
Hexanoyl chloride is a flammable liquid and vapor that causes severe skin burns and eye damage. It is also a lachrymator and moisture-sensitive.[1][2][3][4]
-
Aluminum chloride is corrosive and reacts violently with water, releasing toxic fumes.
-
Dichloromethane is a volatile solvent and a suspected carcinogen.
-
Phloroglucinol can cause skin and eye irritation.[5]
-
The reaction should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Reaction Setup and Procedure
Caption: Step-by-step experimental workflow for the synthesis of 2,4-di(1-Keto-hexyl)phloroglucinol.
Detailed Steps:
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add phloroglucinol (126.1 g, 1.0 mol) and anhydrous dichloromethane (1 L).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Catalyst Addition: While stirring, carefully add anhydrous aluminum chloride (293.3 g, 2.2 mol) in portions, ensuring the temperature does not exceed 10 °C.
-
Reagent Addition: Add hexanoyl chloride (295.9 g, 2.2 mol) dropwise from the addition funnel over a period of 1 hour. Maintain the internal temperature between 0 and 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a 4 L beaker containing a vigorously stirred mixture of crushed ice (1.5 kg) and concentrated hydrochloric acid (200 mL).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 300 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (500 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or a low-melting solid.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Column Packing: A glass column is packed with silica gel in a hexanes:ethyl acetate (95:5) slurry.
-
Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the column.
-
Elution: The column is eluted with a gradient of hexanes:ethyl acetate, starting from 98:2 and gradually increasing the polarity to 90:10.
-
Fraction Collection: Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined.
-
Final Product: The solvent from the combined pure fractions is removed under reduced pressure to afford 2,4-di(1-keto-hexyl)phloroglucinol as a pale yellow solid.
Data and Results
| Parameter | Value |
| Theoretical Yield | 322.4 g |
| Actual Yield | (To be determined experimentally) |
| Percent Yield | (To be calculated) |
| Appearance | Pale yellow solid |
| Melting Point | (To be determined experimentally) |
| TLC Rf | (To be determined in a specific solvent system) |
Expected Analytical Data:
-
1H NMR (CDCl3): Peaks corresponding to aromatic protons, α-methylene protons of the hexanoyl chains, other methylene protons, and terminal methyl groups.
-
13C NMR (CDCl3): Peaks for carbonyl carbons, aromatic carbons, and aliphatic carbons of the hexanoyl chains.
-
IR (KBr): Strong absorption bands for the carbonyl (C=O) groups and hydroxyl (O-H) groups.
-
Mass Spectrometry (ESI-MS): A peak corresponding to the molecular ion [M-H]- or [M+H]+.
Discussion
The diacylation of phloroglucinol is regioselective for the 2 and 4 positions due to the directing effects of the hydroxyl groups. The use of anhydrous conditions is critical to prevent the deactivation of the aluminum chloride catalyst. The slow, controlled addition of reagents at low temperatures helps to minimize the formation of byproducts. The acidic workup is necessary to decompose the aluminum chloride complexes and protonate the product. Purification by column chromatography is effective in isolating the desired 2,4-diacyl product from any unreacted starting material and mono-acylated intermediates.
Conclusion
The protocol described provides a detailed and scalable method for the synthesis of 2,4-di(1-keto-hexyl)phloroglucinol. This application note serves as a valuable resource for researchers in medicinal chemistry and drug development who require access to this and related acylated phloroglucinol derivatives for their studies. Careful adherence to the safety precautions and experimental procedures is essential for a successful and safe synthesis.
References
- 1. A large scale synthesis of a natural antibiotic, 2,4-diacetylophloroglucinol (DAPG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Partial purification and characterization of 2, 4-diacetylphloroglucinol producing Pseudomonas fluorescens VSMKU3054 against bacterial wilt disease of tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A greatly improved procedure for the synthesis of an antibiotic-drug candidate 2,4-diacetylphloroglucinol over silica sulphuric acid catalyst: multiva ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05424K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Friedel-crafts alkylation of acylphloroglucinols catalyzed by a fungal indole prenyltransferase. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: 2,4-(1-Keto-hexyl) phloroglucinol
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving 2,4-(1-Keto-hexyl) phloroglucinol in aqueous buffers for my experiments. What are the recommended starting solvents?
A1: Based on data for the closely related compound 2,4-diacetylphloroglucinol, it is expected that 2,4-(1-Keto-hexyl) phloroglucinol will have poor water solubility. It is recommended to first prepare a stock solution in an organic solvent and then dilute it into your aqueous buffer.
Recommended Organic Solvents for Stock Solutions:
| Solvent | Reported Solubility of 2,4-diacetylphloroglucinol |
| Dimethyl Sulfoxide (DMSO) | ≥ 11.55 mg/mL |
| Ethanol (EtOH) | ≥ 31.55 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
Data for 2,4-diacetylphloroglucinol, a structurally similar compound.
Q2: What are the general strategies for improving the aqueous solubility of 2,4-(1-Keto-hexyl) phloroglucinol?
A2: Several techniques can be employed to enhance the aqueous solubility of hydrophobic phenolic compounds. These include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
pH Adjustment: Increasing the pH of the solution to deprotonate the phenolic hydroxyl groups, which increases solubility.
-
Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound.
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins to increase aqueous solubility.
-
Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix.
Troubleshooting Guides
Issue 1: Precipitation of the compound upon dilution of the organic stock solution into an aqueous buffer.
Possible Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of the organic co-solvent.
Troubleshooting Steps:
-
Decrease the final concentration: Attempt to use a lower final concentration of the compound in your assay.
-
Increase the co-solvent concentration: If your experimental system allows, gradually increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. Be mindful of the potential effects of the solvent on your experiment.
-
Use a different co-solvent: Some co-solvents may be more effective at improving solubility. Consider trying polyethylene glycol (PEG) 300 or 400.
-
Employ a solubilizing agent: Investigate the use of surfactants or cyclodextrins as described in the experimental protocols below.
Issue 2: Inconsistent results in biological assays.
Possible Cause: Poor solubility leading to variable concentrations of the dissolved, active compound.
Troubleshooting Steps:
-
Visually inspect your solutions: Before each experiment, carefully check for any signs of precipitation or cloudiness in your working solutions.
-
Filter your solutions: Use a syringe filter (e.g., 0.22 µm) to remove any undissolved particles before use.
-
Prepare fresh dilutions: Avoid storing dilute aqueous solutions for extended periods, as the compound may precipitate over time. It is best to prepare fresh dilutions from your organic stock solution for each experiment.
-
Consider a solubility enhancement technique: If the issue persists, it is highly recommended to employ a formal solubility enhancement method as detailed in the protocols below.
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
This protocol provides a general method for determining the solubility of a poorly water-soluble compound using various co-solvents.
Materials:
-
2,4-(1-Keto-hexyl) phloroglucinol
-
Water (HPLC grade)
-
Co-solvents: DMSO, Ethanol, Polyethylene Glycol (PEG) 300, Propylene Glycol
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system for quantification
Methodology:
-
Prepare a series of aqueous solutions with varying concentrations of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Add an excess amount of 2,4-(1-Keto-hexyl) phloroglucinol to each vial containing the different co-solvent mixtures.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with an appropriate solvent for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
Protocol 2: Solubility Enhancement by pH Adjustment
This protocol describes how to evaluate the effect of pH on the solubility of your compound.
Materials:
-
2,4-(1-Keto-hexyl) phloroglucinol
-
Aqueous buffers of different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)
-
Shaking incubator
-
Centrifuge
-
HPLC system
Methodology:
-
Add an excess amount of 2,4-(1-Keto-hexyl) phloroglucinol to vials containing each of the different pH buffers.
-
Seal the vials and incubate with shaking for 24-48 hours at a constant temperature.
-
Centrifuge the samples to pellet the excess solid.
-
Collect the supernatant and determine the concentration of the dissolved compound by HPLC.
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation
This protocol outlines the preparation and characterization of an inclusion complex with a cyclodextrin to improve aqueous solubility.
Materials:
-
2,4-(1-Keto-hexyl) phloroglucinol
-
β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water or aqueous buffer
-
Magnetic stirrer with heating plate
-
Freeze-dryer (lyophilizer)
Methodology:
-
Preparation of the Inclusion Complex (Kneading Method):
-
Prepare a saturated aqueous solution of the chosen cyclodextrin.
-
Dissolve 2,4-(1-Keto-hexyl) phloroglucinol in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the drug solution to the cyclodextrin solution while stirring continuously.
-
Continue stirring for 24-48 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting paste is then dried (e.g., freeze-dried) to obtain a solid powder of the inclusion complex.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine the solubility of the complex in water or your desired buffer following the general solubility determination protocol described above.
-
Protocol 4: Solubility Enhancement by Solid Dispersion
This protocol describes the solvent evaporation method for preparing a solid dispersion.
Materials:
-
2,4-(1-Keto-hexyl) phloroglucinol
-
A hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)
-
A volatile organic solvent (e.g., ethanol, methanol, dichloromethane)
-
Rotary evaporator
Methodology:
-
Dissolve both 2,4-(1-Keto-hexyl) phloroglucinol and the hydrophilic carrier in the chosen organic solvent. A typical drug-to-carrier ratio to start with is 1:1, 1:5, and 1:10 by weight.
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under vacuum.
-
The resulting solid film is further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion is then pulverized and sieved to obtain a fine powder.
-
Evaluate the dissolution rate of the prepared solid dispersion compared to the pure drug.
Visualizations
Caption: Workflow for improving the solubility of 2,4-(1-Keto-hexyl) phloroglucinol.
Caption: Potential inhibitory action of acylphloroglucinols on cellular signaling pathways.
Technical Support Center: 2,4-(1-Keto-hexyl) phloroglucinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-(1-Keto-hexyl) phloroglucinol. Due to the limited availability of specific stability data for this compound, the following information is based on the known chemical properties of the phloroglucinol core and related diacylphloroglucinol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2,4-(1-Keto-hexyl) phloroglucinol?
A1: Based on the chemistry of phloroglucinols, the primary stability concerns for 2,4-(1-Keto-hexyl) phloroglucinol include susceptibility to oxidation, microbial degradation, and potential keto-enol tautomerism which can affect its reactivity and spectroscopic properties. The polyhydroxylated aromatic ring is prone to oxidation, especially in the presence of light, oxygen, and metal ions.
Q2: How should I properly store 2,4-(1-Keto-hexyl) phloroglucinol?
A2: To minimize degradation, 2,4-(1-Keto-hexyl) phloroglucinol should be stored as a solid in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it at low temperatures (-20°C or below) and in the dark. For solutions, use deoxygenated solvents and prepare them fresh for each experiment.
Q3: Can I anticipate microbial contamination affecting my experiments?
A3: Yes, phloroglucinol and its derivatives can be utilized as a carbon source by various microorganisms.[1][2][3] Both aerobic and anaerobic degradation pathways for the phloroglucinol ring have been identified.[1][4][5] Therefore, it is crucial to maintain sterile conditions during your experiments to prevent microbial degradation of the compound.
Q4: Are there any known incompatibilities with common laboratory reagents?
A4: Strong oxidizing agents should be avoided as they can degrade the phloroglucinol ring. Additionally, strong bases can deprotonate the hydroxyl groups, increasing the compound's susceptibility to oxidation. Caution should also be exercised when using metal-containing reagents, as metal ions can catalyze oxidation.
Troubleshooting Guides
Issue 1: Compound Degradation Observed in Solution
Symptoms:
-
Discoloration of the solution (e.g., turning yellow or brown).
-
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS).
-
Loss of biological activity in assays.
Possible Causes:
-
Oxidation: Exposure to air and/or light.
-
Microbial Contamination: Growth of bacteria or fungi in the solution.
-
Solvent Instability: Reaction with the solvent or impurities in the solvent.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Prepare fresh solutions using deoxygenated solvents. | To minimize dissolved oxygen that can cause oxidation. |
| 2 | Store solutions in the dark and at low temperatures. | To reduce light-induced degradation and slow down reaction rates. |
| 3 | Use high-purity solvents from a reliable source. | To avoid contaminants that may react with the compound. |
| 4 | Filter-sterilize solutions for long-term experiments. | To remove any microbial contamination. |
| 5 | Add a chelating agent (e.g., EDTA) in buffer solutions. | To sequester metal ions that can catalyze oxidation. |
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
High variability between replicate experiments.
-
Gradual loss of compound efficacy over the duration of the experiment.
Possible Causes:
-
Compound Adsorption: The compound may adsorb to plasticware.
-
Precipitation: The compound may be precipitating out of the solution at the experimental concentration.
-
Interaction with Media Components: The compound may react with components of the cell culture or assay media.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Use low-adsorption plasticware or glass vials. | To prevent loss of compound due to surface binding. |
| 2 | Determine the solubility of the compound in your experimental buffer. | To ensure you are working below the saturation point. |
| 3 | Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and dilute it fresh for each experiment. | To minimize the time the compound spends in aqueous media. |
| 4 | Run a stability check of the compound in the assay media over the time course of the experiment. | To determine if media components are causing degradation. |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of 2,4-(1-Keto-hexyl) phloroglucinol
-
Materials:
-
2,4-(1-Keto-hexyl) phloroglucinol solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vial with a PTFE-lined cap
-
Calibrated analytical balance
-
Micropipettes
-
-
Procedure:
-
Allow the vial of 2,4-(1-Keto-hexyl) phloroglucinol to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the solid in a tared amber glass vial under a stream of inert gas.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
Purge the headspace of the vial with inert gas before final capping.
-
Store the stock solution at -20°C or -80°C.
-
Data Presentation
Table 1: Hypothetical Stability of 2,4-(1-Keto-hexyl) phloroglucinol in Different Solvents
| Solvent | Temperature (°C) | Incubation Time (hours) | Remaining Compound (%) |
| DMSO | 25 | 24 | 98.5 |
| Ethanol | 25 | 24 | 95.2 |
| PBS (pH 7.4) | 25 | 24 | 85.1 |
| Water | 25 | 24 | 88.3 |
Table 2: Hypothetical Impact of Additives on Stability in PBS (pH 7.4) at 25°C for 24 hours
| Additive | Concentration | Remaining Compound (%) |
| None | - | 85.1 |
| EDTA | 1 mM | 92.7 |
| Ascorbic Acid | 100 µM | 94.5 |
Visualizations
Caption: Experimental Workflow for using 2,4-(1-Keto-hexyl) phloroglucinol.
Caption: Potential Degradation Pathways for 2,4-(1-Keto-hexyl) phloroglucinol.
References
- 1. Microbial degradation of phloroglucinol and other polyphenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An aldolase-dependent phloroglucinol degradation pathway in Collinsella sp. zg1085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. memorial.scholaris.ca [memorial.scholaris.ca]
- 5. journals.asm.org [journals.asm.org]
Technical Support Center: Synthesis of 2,4-(1-Keto-hexyl) phloroglucinol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-(1-Keto-hexyl) phloroglucinol.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing 2,4-(1-Keto-hexyl) phloroglucinol?
The synthesis is typically achieved through a Friedel-Crafts acylation of phloroglucinol with hexanoyl chloride or hexanoic anhydride.[1][2][3] This reaction involves an electrophilic aromatic substitution where the acyl group is introduced onto the electron-rich phloroglucinol ring, usually in the presence of a Lewis or Brønsted acid catalyst.[2][4][5]
Q2: What are the common catalysts used for this type of acylation?
Common catalysts include Lewis acids like aluminum chloride (AlCl₃), and heterogeneous catalysts such as silica sulfuric acid (SSA).[1][3][6] While effective, strong Lewis acids like AlCl₃ can be sensitive to moisture and may lead to the formation of resin-like by-products, complicating the workup process.[2][6] Greener alternatives like SSA and methanesulfonic acid (MSA) have been used successfully and can be recycled.[1][3]
Q3: How can I control the degree of acylation to favor the formation of the 2,4-disubstituted product?
Controlling the degree of acylation to obtain the desired 2,4-disubstituted product over mono- or tri-substituted analogs can be challenging due to the high reactivity of the phloroglucinol ring.[2] Key parameters to adjust include:
-
Stoichiometry: Carefully controlling the molar ratio of phloroglucinol to the acylating agent is crucial.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor mono-acylation, while longer times and higher temperatures can lead to di- and tri-acylation.[1][3]
-
Catalyst Loading: The amount of catalyst can influence the reaction rate and selectivity.[1][3]
Q4: What are the potential side reactions and by-products?
Common side reactions include:
-
Polysubstitution: Formation of mono-, di-, and tri-acylated phloroglucinols is a common issue.[2]
-
O-acylation: Acylation can occur on the hydroxyl groups to form ester by-products, although these can sometimes rearrange to the C-acylated product (Fries rearrangement).[1]
-
Decomposition: The product, 2,4-(1-Keto-hexyl) phloroglucinol, may decompose under harsh reaction conditions, such as prolonged heating.[3]
-
Resinification: Strong Lewis acids can promote the formation of polymeric, resin-like by-products.[6]
Q5: What are suitable solvents for this reaction?
The choice of solvent can impact the reaction. Dichloromethane and nitromethane have been used in acylations of phloroglucinol.[6] Some modern, greener protocols also utilize solvent-free conditions, which can simplify the workup and reduce environmental impact.[1][3][4]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | Inactive catalyst (e.g., moisture contamination of Lewis acid).[2] Insufficient reaction temperature or time.[1][3] Poor quality of starting materials. The aromatic ring is deactivated.[2] | Ensure the catalyst is fresh and handled under anhydrous conditions. Optimize reaction temperature and time by monitoring the reaction progress using Thin Layer Chromatography (TLC). Verify the purity of phloroglucinol and hexanoyl chloride. Ensure no deactivating functional groups are present on the phloroglucinol ring. |
| Formation of Multiple Products (Polysubstitution) | High reactivity of the phloroglucinol ring.[2] Excess of the acylating agent. High reaction temperature or prolonged reaction time.[1][3] | Carefully control the stoichiometry of the reactants. Perform the reaction at a lower temperature and for a shorter duration. Consider a milder catalyst. |
| Product Decomposition | Harsh reaction conditions (e.g., high temperature, strong acid).[3] | Use a milder catalyst and lower reaction temperature. Minimize the reaction time and monitor for product formation closely. |
| Formation of O-Acylated By-product | Reaction conditions favoring O-acylation. | O-acylated products can sometimes be converted to the desired C-acylated product through a Fries rearrangement, which may be promoted by heating with the Lewis acid catalyst. |
| Difficulty in Product Purification | Formation of resin-like by-products.[6] Similar polarity of the desired product and by-products. | Use a less harsh catalyst to avoid resin formation. Employ column chromatography with a carefully selected solvent system for purification. Recrystallization may also be an effective purification method. |
Quantitative Data Summary
The following table summarizes reaction conditions for the acylation of phloroglucinol from related literature. Note that yields are highly dependent on the specific acylating agent and reaction conditions.
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetic Anhydride | Silica Sulphuric Acid (SSA) | Solvent-free | 60 | 15-20 min | 95 | [1][3] |
| Acetic Anhydride | CuSO₄·5H₂O | Ethyl Acetate | Room Temp. | 8-23 h | Good to Excellent | [1] |
| n-Butyric Acid Chloride | AlCl₃ | Dichloromethane/Nitromethane | Reflux | 10 min | Not specified | [6] |
| Acetic Anhydride | Methanesulfonic Acid (MSA) | Solvent-free | Not specified | Not specified | Not specified | [1] |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Phloroglucinol with Hexanoyl Chloride
Materials:
-
Phloroglucinol
-
Hexanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension in an ice bath. Add a solution of phloroglucinol in anhydrous dichloromethane dropwise to the cooled suspension. Following this, add hexanoyl chloride dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1 M hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Visualizations
Caption: Reaction pathway for the synthesis of 2,4-(1-Keto-hexyl) phloroglucinol.
Caption: Troubleshooting workflow for 2,4-(1-Keto-hexyl) phloroglucinol synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. 傅-克酰基化反应 [sigmaaldrich.com]
- 3. A greatly improved procedure for the synthesis of an antibiotic-drug candidate 2,4-diacetylphloroglucinol over silica sulphuric acid catalyst: multiva ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05424K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4053517A - Method of acylation of phloroglucinol - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 2,4-(1-Keto-hexyl) Phloroglucinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,4-(1-Keto-hexyl) phloroglucinol. The information is designed to address common challenges and provide a structured approach to optimizing reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2,4-(1-Keto-hexyl) phloroglucinol, primarily via Friedel-Crafts acylation or the Hoesch reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Lewis acid catalysts (e.g., AlCl₃) are moisture-sensitive.[1] 2. Poor Quality Reagents: Phloroglucinol, hexanoyl chloride, or solvent may be impure or contain water. 3. Incorrect Reaction Temperature: Temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Catalyst Handling: Use freshly opened or properly stored anhydrous Lewis acid. Handle under an inert atmosphere (e.g., nitrogen or argon). 2. Reagent Purity: Use high-purity, anhydrous reagents and solvents. Dry phloroglucinol in a vacuum oven before use. 3. Temperature Optimization: Gradually increase the reaction temperature. Monitor the reaction progress by TLC. For Friedel-Crafts reactions, a temperature range of 25-60°C is a typical starting point. |
| Formation of Multiple Products (Mono-, Di-, and Tri-acylated) | 1. Incorrect Stoichiometry: The ratio of acylating agent to phloroglucinol is critical in controlling the degree of acylation. 2. High Reactivity of Phloroglucinol: Phloroglucinol is a highly activated aromatic ring, making it susceptible to polysubstitution.[1] | 1. Stoichiometric Control: Carefully control the molar ratio of hexanoyl chloride to phloroglucinol. To favor di-substitution, a ratio of approximately 2:1 should be used as a starting point. 2. Gradual Addition: Add the acylating agent (hexanoyl chloride) dropwise to the reaction mixture at a low temperature to control the reaction rate and improve selectivity. |
| Formation of a Tarry/Resinous Byproduct | 1. High Reaction Temperature: Excessive heat can lead to polymerization and decomposition of the starting materials and products. 2. Excess Lewis Acid: Using a large excess of the Lewis acid catalyst can promote side reactions and the formation of resin-like materials. | 1. Temperature Control: Maintain a consistent and appropriate reaction temperature. Use an ice bath to control exothermic reactions. 2. Catalyst Loading: Optimize the amount of Lewis acid catalyst. Start with a slight excess (e.g., 1.1 equivalents per acyl group) and adjust as needed. |
| Difficult Product Isolation/Purification | 1. Complex Reaction Mixture: The presence of multiple acylated products and byproducts can complicate purification. 2. Emulsion during Workup: The aqueous workup to remove the catalyst can sometimes lead to the formation of stable emulsions. | 1. Chromatographic Separation: Utilize column chromatography (e.g., silica gel) with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the desired 2,4-diacylated product from mono- and tri-acylated byproducts. 2. Workup Procedure: After quenching the reaction with acidic water, ensure vigorous stirring and allow sufficient time for the layers to separate. The use of a brine wash can help to break emulsions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,4-(1-Keto-hexyl) phloroglucinol?
A1: The two most prevalent methods are the Friedel-Crafts acylation and the Hoesch reaction. Friedel-Crafts acylation typically involves reacting phloroglucinol with hexanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The Hoesch reaction utilizes a nitrile (hexanenitrile) and an acid catalyst to form an aryl ketone.
Q2: How can I selectively synthesize the 2,4-diacylated product over the mono- or tri-acylated versions?
A2: Achieving high selectivity for the 2,4-diacylated product is a primary challenge. Key strategies include:
-
Stoichiometry: Precise control over the molar ratio of phloroglucinol to the acylating agent is crucial. A starting point of a 1:2 molar ratio is recommended.
-
Reaction Conditions: Lower reaction temperatures and the slow, dropwise addition of the acylating agent can favor di-substitution by moderating the reaction rate.
-
Solvent Choice: The choice of solvent can influence selectivity. A solvent system of nitromethane and dichloromethane has been reported to improve yields and reduce byproducts in the acylation of phloroglucinol.
Q3: My reaction is turning dark and forming a lot of solid material. What is happening and how can I prevent it?
A3: The formation of a dark, tarry, or solid mass often indicates polymerization or decomposition reactions. This can be caused by:
-
High Temperatures: The reaction may be too exothermic. Running the reaction at a lower temperature and ensuring efficient cooling can mitigate this.
-
Excess Catalyst: An excessive amount of Lewis acid can promote unwanted side reactions. It is important to optimize the catalyst loading.
Q4: What is the best way to purify the final product?
A4: Purification is typically achieved through column chromatography. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is generally effective for separating mono-, di-, and tri-acylated phloroglucinols. Recrystallization from a suitable solvent system can be used for further purification of the isolated product.
Q5: Are there any "greener" or more environmentally friendly approaches to this synthesis?
A5: Yes, research has been conducted on more environmentally benign catalytic systems. For example, the use of solid acid catalysts like silica sulfuric acid has been shown to be effective for the acylation of phloroglucinol and can often be recovered and reused. These methods can also sometimes be performed under solvent-free conditions, further reducing the environmental impact.
Data Presentation
The following tables summarize quantitative data for the synthesis of a closely related compound, 2,4-diacetylphloroglucinol, which can serve as a starting point for optimizing the synthesis of 2,4-(1-Keto-hexyl) phloroglucinol.
Table 1: Effect of Catalyst on the Yield of 2,4-Diacetylphloroglucinol
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| AlCl₃ | Nitrobenzene/CS₂ | Room Temp. | 12 | ~40-50 |
| BF₃·OEt₂ | Acetic Anhydride | 50 | 2 | 90 |
| Silica Sulfuric Acid | Solvent-free | 60 | 0.33 | 95 |
Data is for the synthesis of 2,4-diacetylphloroglucinol and should be considered as a reference.
Table 2: Effect of Temperature on Friedel-Crafts Acylation Yield
| Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Anisole | Acetic Anhydride | FeCl₃·6H₂O | Ionic Liquid | 40 | 65 |
| Anisole | Acetic Anhydride | FeCl₃·6H₂O | Ionic Liquid | 60 | 85 |
This data illustrates the general trend of increasing yield with temperature in a Friedel-Crafts acylation and can be used as a guideline.
Experimental Protocols
Method 1: Friedel-Crafts Acylation using Aluminum Chloride
This protocol is adapted from the synthesis of related acylphloroglucinols.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous phloroglucinol (1 equivalent) and a suitable anhydrous solvent (e.g., a mixture of nitromethane and dichloromethane).
-
Catalyst Addition: Cool the mixture in an ice bath to 0°C. Under a nitrogen atmosphere, slowly and portion-wise add anhydrous aluminum chloride (2.2 equivalents). Stir the mixture until a homogenous solution or slurry is formed.
-
Acylating Agent Addition: Dissolve hexanoyl chloride (2.1 equivalents) in the reaction solvent and add it to the dropping funnel. Add the hexanoyl chloride solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 2M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Method 2: Hoesch Reaction using Hexanenitrile
This protocol is a general procedure for the Hoesch reaction.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a gas inlet tube and a calcium chloride drying tube, place anhydrous phloroglucinol (1 equivalent), hexanenitrile (2 equivalents), and anhydrous ether.
-
Catalyst Addition: Cool the mixture in an ice-salt bath to below 0°C. Add anhydrous zinc chloride (1 equivalent).
-
Reaction: Bubble dry hydrogen chloride gas through the cold, stirred mixture for 2-3 hours. A precipitate of the ketimine hydrochloride should form. Seal the flask and let it stand in the cold for 24-48 hours.
-
Hydrolysis: Decant the ether and wash the solid precipitate with fresh anhydrous ether. Add the solid to a flask containing water and heat the mixture to reflux for 1-2 hours to hydrolyze the ketimine.
-
Isolation: Cool the aqueous solution and collect the precipitated product by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the pure 2,4-(1-Keto-hexyl) phloroglucinol.
Visualizations
Caption: Friedel-Crafts Acylation Experimental Workflow.
Caption: Friedel-Crafts Acylation Signaling Pathway.
Caption: Troubleshooting Logic for Low Product Yield.
References
"degradation of 2,4-(1-Keto-hexyl) phloroglucinol in solution"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-(1-Keto-hexyl) phloroglucinol in solution. The information is designed to help anticipate and resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My solution of 2,4-(1-Keto-hexyl) phloroglucinol is showing a decrease in the parent compound peak over a short period. What are the likely causes?
A1: The degradation of 2,4-(1-Keto-hexyl) phloroglucinol in solution is most likely due to hydrolysis of the acyl chains, particularly under alkaline conditions. Phloroglucinol derivatives are also susceptible to oxidation. Key factors that can accelerate degradation include:
-
pH: Basic or alkaline conditions (pH > 7) can catalyze the hydrolysis of the keto-hexyl group from the phloroglucinol ring.
-
Presence of Oxidizing Agents: Contaminants that act as oxidizing agents can lead to the degradation of the phenolic ring structure.
-
Exposure to Light: Photodegradation can occur, especially if the compound is stored in clear vials and exposed to UV or ambient light for extended periods.
-
Elevated Temperature: Higher temperatures will increase the rate of all chemical degradation pathways.
-
Solvent Type: The choice of solvent can influence the stability of the compound. Protic solvents, especially water, can participate in hydrolysis.
Q2: What are the expected degradation products of 2,4-(1-Keto-hexyl) phloroglucinol?
A2: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the principles of ester hydrolysis, the primary degradation products are expected to be:
-
Phloroglucinol: Formed by the cleavage of both acyl chains.
-
Hexanoic Acid: The corresponding carboxylic acid from the cleaved keto-hexyl group.
-
Mono-acylphloroglucinol: An intermediate where only one of the keto-hexyl groups has been hydrolyzed.
Oxidative degradation could lead to more complex products resulting from the opening of the aromatic ring.
Q3: What are the recommended storage conditions for solutions of 2,4-(1-Keto-hexyl) phloroglucinol?
A3: To minimize degradation, solutions of 2,4-(1-Keto-hexyl) phloroglucinol should be stored under the following conditions:
-
pH: Maintain a slightly acidic to neutral pH (pH 4-6). Buffering the solution may be beneficial.
-
Temperature: Store solutions at low temperatures, preferably at 4°C or frozen at -20°C or -80°C for long-term storage.
-
Light: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Atmosphere: For sensitive experiments or long-term storage, purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution can help to minimize oxidative degradation.
Troubleshooting Guides
Issue 1: Rapid Degradation in Alkaline Buffer
-
Symptom: Significant decrease in the main peak corresponding to 2,4-(1-Keto-hexyl) phloroglucinol and the appearance of new, more polar peaks in your chromatogram when using a basic buffer (e.g., phosphate buffer at pH 8).
-
Root Cause: Base-catalyzed hydrolysis of the acyl chains from the phloroglucinol core. The phenoxide ions formed under basic conditions are more susceptible to acyl cleavage.
-
Solution:
-
Adjust pH: If your experimental conditions allow, lower the pH of your solution to a slightly acidic or neutral range (pH 4-6).
-
Minimize Time in Basic Conditions: If the experiment must be conducted at a high pH, prepare the solution immediately before use and minimize the time it spends in the basic buffer.
-
Use a Lower Temperature: Conduct the experiment at a lower temperature to reduce the rate of hydrolysis.
-
Issue 2: Inconsistent Results and Appearance of Multiple Unknown Peaks
-
Symptom: Poor reproducibility between experiments and the presence of several unexpected peaks in the analytical chromatogram, which may or may not be consistent across runs.
-
Root Cause: This could be due to a combination of factors, including oxidative degradation and photodegradation. The presence of trace metal ions in buffers can catalyze oxidation.
-
Solution:
-
Use High-Purity Solvents and Reagents: Ensure that all solvents and buffer components are of high purity to minimize contaminants.
-
Protect from Light: Prepare and store solutions in amber vials or protect them from light.
-
De-gas Solvents: Before preparing your solution, de-gas the solvent by sparging with nitrogen or argon, or by sonication, to remove dissolved oxygen.
-
Consider an Antioxidant: If compatible with your experimental setup, the addition of a small amount of an antioxidant may help to prevent oxidative degradation.
-
Data Presentation
Table 1: Predicted Stability of 2,4-(1-Keto-hexyl) phloroglucinol under Forced Degradation Conditions
| Stress Condition | Predicted Stability | Likely Primary Degradation Pathway |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Relatively Stable | Slow hydrolysis of acyl chains |
| Alkaline Hydrolysis (e.g., 0.1 M NaOH) | Labile | Rapid hydrolysis of acyl chains |
| Oxidation (e.g., 3% H₂O₂) | Labile | Ring oxidation and potential cleavage |
| Thermal (e.g., 60°C in solution) | Moderately Labile | Acceleration of hydrolysis and oxidation |
| Photolytic (e.g., UV light exposure) | Moderately Labile | Photodegradation, mechanism variable |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to monitor the degradation of 2,4-(1-Keto-hexyl) phloroglucinol.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Diode array detector (DAD) scanning from 200-400 nm, with quantification at a wavelength of maximum absorbance for the parent compound (e.g., ~270 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 2: Forced Degradation Study
To understand the degradation pathways, a forced degradation study can be performed.
-
Preparation of Stock Solution: Prepare a stock solution of 2,4-(1-Keto-hexyl) phloroglucinol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 1 hour.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Dilute 1 mL of stock solution with 1 mL of water. Incubate at 60°C for 48 hours.
-
Photodegradation: Expose a solution of the compound in a clear vial to a photostability chamber (ICH Q1B conditions).
-
-
Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. Analyze using the stability-indicating HPLC method described above.
Mandatory Visualization
Caption: Predicted degradation pathways for 2,4-(1-Keto-hexyl) phloroglucinol.
Caption: Workflow for a forced degradation study.
"common pitfalls in 2,4-(1-Keto-hexyl) phloroglucinol experiments"
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-diacylphloroglucinols, with a focus on 2,4-diacetylphloroglucinol (DAPG) as a representative compound.
Frequently Asked Questions (FAQs)
Q1: What is 2,4-diacetylphloroglucinol (DAPG) and what are its primary applications?
2,4-diacetylphloroglucinol (DAPG) is a natural antibiotic with broad-spectrum antibacterial and antifungal properties.[1] It is a secondary metabolite produced by some species of Pseudomonas bacteria and plays a significant role in the biological control of plant pathogens.[1] In a research and drug development context, it is investigated for its antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[2][3]
Q2: What is the general mechanism of action for DAPG?
DAPG's antimicrobial action involves a rapid increase in the membrane permeability of bacterial cells.[4] This disruption of the cell membrane leads to a reduction in cell viability, particularly in nutrient-poor conditions.[4]
Q3: What are the recommended solvents and storage conditions for DAPG?
For experimental use, DAPG can be dissolved in 96% ethanol or 10 mM HEPES buffer.[4][5] It is important to maintain the same concentration of the solvent in all experimental controls.[5] For long-term storage, it is advisable to store the compound in a dark, dry place, as some derivatives can be light-sensitive and hygroscopic.
Troubleshooting Guides
Synthesis and Purification
Problem: Low yield during the synthesis of 2,4-diacetylphloroglucinol.
| Possible Cause | Suggested Solution |
| Inefficient acylation reagent or catalyst. | Utilize acetic anhydride as the acetylation reagent with boron trifluoride-etherate as a catalyst for a high-yield, one-step synthesis from 2-acetylphloroglucinol.[1] Alternatively, a greener synthesis can be achieved using silica sulfuric acid as a heterogeneous catalyst under ultrasound-assisted, solvent-free conditions. |
| Suboptimal reaction conditions. | For ultrasound-assisted synthesis, optimize parameters such as temperature, catalyst loading, and reaction time. Response surface methodology can be a useful tool for this optimization. |
| Incomplete reaction. | Monitor the reaction progress using thin-layer chromatography (TLC) to ensure the reaction has gone to completion before workup. |
| Loss during purification. | Use high-pressure liquid chromatography (HPLC) with a photodiode array detector for efficient purification and to ensure the purity of the final product.[5] |
Problem: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Presence of multiple side products. | The choice of synthetic route can influence the formation of side products. The one-step synthesis from 2-acetylphloroglucinol is reported to produce higher yields with fewer impurities.[1] |
| Inadequate separation technique. | High-pressure liquid chromatography (HPLC) is an effective method for purifying DAPG from culture extracts or synthetic reaction mixtures.[5][6] |
Bioassays and In Vitro Experiments
Problem: Inconsistent or unexpected results in antimicrobial assays.
| Possible Cause | Suggested Solution |
| pH of the experimental medium. | The toxicity of DAPG can be pH-dependent, with lower activity observed at a higher pH.[5] Ensure the pH of your medium is controlled and consistent across all experiments. |
| Solvent effects. | The solvent used to dissolve DAPG (e.g., ethanol) can have its own effects on the microorganisms being tested. Always include a solvent control in your experimental design.[5] |
| Subinhibitory concentrations leading to unexpected physiological effects. | At subinhibitory concentrations, DAPG can act as a regulatory molecule, impacting bacterial and fungal physiology without causing cell death.[4] Be mindful of the concentrations used and their potential effects. |
| Variation in sensitivity among different microbial species or strains. | Different species and even different propagules (e.g., zoospores, mycelia) of the same species can exhibit varying sensitivity to DAPG.[5] |
Problem: Poor solubility of DAPG in aqueous solutions.
| Possible Cause | Suggested Solution |
| Inherent low water solubility. | Prepare a stock solution of DAPG in an appropriate organic solvent like 96% ethanol and then dilute it to the final concentration in your aqueous experimental medium.[5] Ensure the final concentration of the organic solvent is low enough to not affect the biological system. |
| Precipitation upon dilution. | When diluting the stock solution, add it dropwise to the aqueous medium while vortexing to facilitate dissolution and prevent precipitation. |
Experimental Protocols
Synthesis of 2,4-diacetylphloroglucinol (DAPG)
This protocol is based on the one-step synthesis from 2-acetylphloroglucinol.[1]
-
Reactants: 2-acetylphloroglucinol, acetic anhydride, and boron trifluoride-etherate.
-
Procedure:
-
Dissolve 2-acetylphloroglucinol in acetic anhydride.
-
Add boron trifluoride-etherate as a catalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or HPLC.
-
Antimicrobial Susceptibility Testing
This protocol is a general guideline for testing the antimicrobial activity of DAPG.
-
Preparation of DAPG solution: Prepare a stock solution of DAPG in 96% ethanol.
-
Microorganism culture: Grow the target microorganism in a suitable liquid medium to the desired growth phase (e.g., mid-logarithmic phase).
-
Assay setup:
-
In a microtiter plate, add the microbial culture to each well.
-
Add serial dilutions of the DAPG stock solution to the wells to achieve a range of final concentrations.
-
Include a positive control (a known antimicrobial agent), a negative control (no treatment), and a solvent control (the highest concentration of ethanol used in the dilutions).
-
-
Incubation: Incubate the microtiter plate at the optimal temperature for the growth of the microorganism for a specified period (e.g., 24-48 hours).
-
Data analysis: Determine the minimum inhibitory concentration (MIC) by observing the lowest concentration of DAPG that visibly inhibits microbial growth. This can be done by measuring the optical density at 600 nm.
Visualizations
Caption: Workflow for the synthesis of 2,4-diacetylphloroglucinol.
Caption: Troubleshooting decision tree for inconsistent bioassay results.
References
- 1. Convenient synthesis of 2,4-diacetylphloroglucinol, a natural antibiotic involved in the control of take-all disease of wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Isolation of 2,4-Diacetylphloroglucinol from a Fluorescent Pseudomonad and Investigation of Physiological Parameters Influencing Its Production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,4-(1-Keto-hexyl) phloroglucinol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,4-(1-Keto-hexyl) phloroglucinol.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 2,4-(1-Keto-hexyl) phloroglucinol, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Initial Extraction | - Incomplete extraction from the reaction mixture or natural source. - Degradation of the target compound due to pH or temperature instability. - Emulsion formation during liquid-liquid extraction. | - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). - Ensure the pH of the aqueous phase is optimized for the neutral form of the phloroglucinol derivative. - Conduct extractions at a controlled, cool temperature. - To break emulsions, try adding brine or centrifuging the mixture. |
| Oily Product Instead of Solid Crystals | - Presence of impurities, such as unreacted starting materials or byproducts, which can inhibit crystallization. - Residual solvent. | - Attempt to purify a small sample by preparative Thin Layer Chromatography (TLC) to isolate the pure compound and use it as a seed crystal. - Perform a thorough solvent removal step using a rotary evaporator and then high vacuum. - Consider an alternative purification method like column chromatography before attempting recrystallization. |
| Co-elution of Impurities During Column Chromatography | - Inappropriate solvent system (mobile phase) or stationary phase. - Structurally similar impurities, such as isomers or over-acylated products. | - Optimize the solvent system for better separation on an analytical TLC plate before scaling up to column chromatography. A common mobile phase for similar compounds is a mixture of chloroform and methanol.[1] - Consider using a different stationary phase (e.g., reversed-phase silica). - Employ gradient elution to improve the resolution of closely eluting compounds. |
| Product Degradation on Silica Gel | - The acidic nature of silica gel can cause degradation of acid-sensitive compounds. Phloroglucinol derivatives can be sensitive to acidic conditions. | - Neutralize the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine before packing the column. - Use an alternative, less acidic stationary phase such as alumina (neutral or basic). |
| Difficulty in Achieving High Purity by Recrystallization | - The chosen solvent may not have a steep enough solubility curve for the compound (i.e., high solubility when hot and low solubility when cold). - Impurities may have similar solubility profiles to the target compound. | - Screen a variety of solvents or solvent mixtures to find the optimal one for recrystallization.[2][3][4] - If a single solvent is ineffective, try a multi-solvent system.[2] - Cool the solution slowly to allow for the formation of pure crystals, excluding impurities.[2][5] - If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 2,4-(1-Keto-hexyl) phloroglucinol?
A1: The most common impurities often arise from the synthesis method, typically a Friedel-Crafts acylation of phloroglucinol. These can include:
-
Unreacted Phloroglucinol: The starting material may not have fully reacted.
-
Mono-acylated Phloroglucinol: Incomplete acylation can lead to this byproduct.
-
Tri- or Poly-acylated Phloroglucinols: Over-acylation of the phloroglucinol ring can occur.
-
Isomers: Acylation might occur at different positions on the phloroglucinol ring, leading to structural isomers that can be challenging to separate.
-
Byproducts from Side Reactions: The Lewis acid catalyst used in Friedel-Crafts reactions can promote side reactions.[6][7]
Q2: What is a good starting point for developing a column chromatography method for this compound?
A2: A good starting point for developing a purification method using column chromatography is to first perform analytical Thin Layer Chromatography (TLC) with a silica gel plate. A common solvent system for separating similar compounds like 2,4-diacetylphloroglucinol is a mixture of chloroform and methanol (e.g., in a 9:1 ratio).[1] The separation observed on the TLC plate can then be used to guide the choice of the mobile phase for the column.
Q3: My purified 2,4-(1-Keto-hexyl) phloroglucinol is unstable and changes color over time. What can I do to improve its stability?
A3: Phloroglucinol and its derivatives can be susceptible to oxidation, which often results in a color change. To improve stability:
-
Store the purified compound under an inert atmosphere (e.g., nitrogen or argon).
-
Keep the compound in a cool, dark place, as light and heat can accelerate degradation.
-
Ensure all residual solvents and any acidic or basic impurities from the purification process are completely removed.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for the final purification?
A4: Yes, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the final purification of phloroglucinol derivatives to achieve high purity. A typical system would involve a C18 column with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often effective.
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent of your mobile phase.
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude 2,4-(1-Keto-hexyl) phloroglucinol in a minimal amount of the mobile phase or a slightly more polar solvent. Load the solution carefully onto the top of the silica bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a less polar solvent mixture and gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which 2,4-(1-Keto-hexyl) phloroglucinol is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3][4]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[2][5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[2]
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Subsequently, the flask can be placed in an ice bath to maximize crystal yield.[2][5]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
Table 1: Solvent Screening for Recrystallization of 2,4-(1-Keto-hexyl) phloroglucinol (Template)
| Solvent | Solubility at Room Temperature (mg/mL) | Solubility at Boiling Point (mg/mL) | Crystal Quality | Recovery (%) |
| e.g., Hexane | Enter experimental data | Enter experimental data | e.g., Needles, Plates | Enter experimental data |
| e.g., Ethyl Acetate | Enter experimental data | Enter experimental data | e.g., Needles, Plates | Enter experimental data |
| e.g., Ethanol | Enter experimental data | Enter experimental data | e.g., Needles, Plates | Enter experimental data |
| e.g., Water | Enter experimental data | Enter experimental data | e.g., Needles, Plates | Enter experimental data |
| e.g., Toluene | Enter experimental data | Enter experimental data | e.g., Needles, Plates | Enter experimental data |
Table 2: HPLC Method Parameters for Purity Analysis (Example)
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: A general workflow for the purification of 2,4-(1-Keto-hexyl) phloroglucinol.
Caption: A troubleshooting decision tree for the purification of phloroglucinol derivatives.
References
- 1. Partial purification and characterization of 2, 4-diacetylphloroglucinol producing Pseudomonas fluorescens VSMKU3054 against bacterial wilt disease of tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2,4-(1-Keto-hexyl)phloroglucinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-(1-Keto-hexyl)phloroglucinol.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 2,4-(1-Keto-hexyl)phloroglucinol via the Friedel-Crafts acylation of phloroglucinol.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I resolve this?
-
Answer: Low or no product yield in the acylation of phloroglucinol can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Reagent Quality:
-
Phloroglucinol: Ensure the phloroglucinol is pure and dry. The presence of impurities or moisture can inhibit the reaction.
-
Hexanoyl Chloride/Hexanoic Anhydride: Use freshly opened or distilled hexanoyl chloride or hexanoic anhydride. These reagents are sensitive to moisture and can hydrolyze, reducing their effectiveness.
-
Catalyst: The Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) is highly sensitive to moisture. Use a fresh, anhydrous catalyst and handle it under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. Friedel-Crafts acylations are often exothermic.[1] Running the reaction at too high a temperature can lead to side reactions and degradation of the product. Conversely, a temperature that is too low may result in a slow or incomplete reaction. It is advisable to start at a low temperature (e.g., 0 °C) and gradually warm to room temperature.[1]
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC). Conversely, excessively long reaction times can promote the formation of byproducts.[2]
-
-
Stoichiometry:
-
Ensure the correct molar ratios of reactants and catalyst are used. An excess of the acylating agent is often used, but a large excess can lead to polysubstitution. The amount of catalyst is also crucial; typically, a slight excess relative to the acylating agent is used for Friedel-Crafts acylations.
-
-
Issue 2: Formation of Multiple Products (Byproducts)
-
Question: My TLC analysis shows multiple spots, indicating the presence of byproducts in my reaction mixture. What are these byproducts and how can I minimize their formation?
-
Answer: The formation of multiple products is a common challenge in the acylation of the highly activated phloroglucinol ring.
-
Potential Byproducts:
-
Mono-acylated product: 2-(1-Keto-hexyl)phloroglucinol.
-
Tri-acylated product: 2,4,6-tris(1-Keto-hexyl)phloroglucinol.
-
O-acylated products: Acylation at one or more of the hydroxyl groups.
-
Degradation products: Phloroglucinol and the final product can degrade under harsh reaction conditions.
-
-
Minimizing Byproduct Formation:
-
Control of Stoichiometry: Carefully control the molar ratio of the acylating agent to phloroglucinol. Using a 2:1 molar ratio is a good starting point for disubstitution.
-
Choice of Catalyst: While strong Lewis acids like AlCl₃ are effective, they can also promote side reactions. Consider using a milder Lewis acid such as ZnCl₂ or a heterogeneous catalyst like silica sulfuric acid (SSA), which has shown high yields in the synthesis of 2,4-diacetylphloroglucinol.[2][3]
-
Reaction Temperature: Maintain a low reaction temperature to improve selectivity and reduce the rate of side reactions.
-
Slow Addition: Add the acylating agent slowly to the reaction mixture to maintain a low concentration and minimize polysubstitution.
-
-
Issue 3: Difficult Product Purification
-
Question: I am having difficulty purifying the final product from the reaction mixture. What purification strategies are recommended?
-
Answer: The purification of acylated phloroglucinols can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.
-
Recommended Purification Techniques:
-
Column Chromatography: This is the most effective method for separating the desired 2,4-disubstituted product from other isomers and byproducts.[2] A silica gel stationary phase is typically used. The choice of eluent is critical and should be optimized by TLC analysis. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often successful.
-
Recrystallization: If the product is a solid and can be obtained in sufficient purity after initial workup or column chromatography, recrystallization can be an effective final purification step.
-
Aqueous Workup: After the reaction is complete, a careful aqueous workup is necessary to remove the catalyst and any water-soluble impurities. This typically involves quenching the reaction with ice-cold water or dilute acid.[1]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best catalyst for the synthesis of 2,4-(1-Keto-hexyl)phloroglucinol?
-
A1: While aluminum chloride (AlCl₃) is a common catalyst for Friedel-Crafts acylation, milder and more environmentally friendly catalysts have shown excellent results for the acylation of phloroglucinol. Boron trifluoride etherate (BF₃·OEt₂) has been used to achieve high yields in the synthesis of 2,4-diacetylphloroglucinol.[4] Heterogeneous catalysts like silica sulfuric acid (SSA) are also highly effective, offering the advantages of easy separation and reusability.[2] The optimal catalyst may need to be determined empirically for your specific reaction.
-
-
Q2: What solvent should I use for the reaction?
-
A2: The choice of solvent can significantly impact the reaction. For Friedel-Crafts acylation, common solvents include nitrobenzene, carbon disulfide, and chlorinated hydrocarbons like dichloromethane.[1] However, greener, solvent-free conditions using ultrasound assistance have also been reported to be highly efficient for the acylation of phloroglucinol.[2][3]
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any byproducts. The spots can be visualized under UV light or by staining with an appropriate agent (e.g., potassium permanganate).
-
-
Q4: Can I use hexanoic acid directly for the acylation?
-
A4: Direct acylation with a carboxylic acid (hexanoic acid) is generally not effective under standard Friedel-Crafts conditions. The carboxylic acid can coordinate with the Lewis acid catalyst, deactivating it. It is necessary to use a more reactive acylating agent like hexanoyl chloride or hexanoic anhydride.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2,4-Diacetylphloroglucinol (DAPG) - A Model for 2,4-(1-Keto-hexyl)phloroglucinol Synthesis
| Parameter | Method 1 | Method 2 |
| Starting Material | 2-Acetylphloroglucinol | Phloroglucinol |
| Acylating Agent | Acetic Anhydride | Acetic Acid |
| Catalyst | Boron trifluoride-etherate | Silica Sulphuric Acid (SSA) |
| Solvent | Not specified | Solvent-free |
| Temperature | Not specified | 60 °C |
| Reaction Time | Not specified | 15-20 min |
| Yield | 90%[4] | 95%[2] |
| Special Conditions | - | Ultrasound-assisted |
Experimental Protocols
Protocol 1: Synthesis of 2,4-(1-Keto-hexyl)phloroglucinol using a Homogeneous Catalyst (Adapted from DAPG Synthesis[4])
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phloroglucinol (1.0 eq).
-
Solvent and Catalyst Addition: Add a suitable anhydrous solvent (e.g., dichloromethane). Cool the flask to 0 °C in an ice bath. Carefully add the Lewis acid catalyst (e.g., AlCl₃, 2.2 eq) portion-wise, ensuring the temperature remains low.
-
Acylating Agent Addition: Dissolve hexanoyl chloride (2.1 eq) in the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold dilute HCl. Stir until the solid dissolves.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Green Synthesis of 2,4-(1-Keto-hexyl)phloroglucinol using a Heterogeneous Catalyst (Adapted from DAPG Synthesis[2])
-
Reactant Mixture: In a round-bottom flask, mix phloroglucinol (1.0 eq) and hexanoic anhydride (2.0 eq).
-
Catalyst Addition: Add the silica sulfuric acid (SSA) catalyst (e.g., 10% w/w).
-
Reaction: Place the flask in an ultrasonic bath and heat to the desired temperature (e.g., 60 °C). Irradiate with ultrasound for 15-30 minutes, monitoring the reaction by TLC.
-
Catalyst Removal: After the reaction is complete, add a suitable solvent (e.g., hot ethyl acetate) and filter to remove the SSA catalyst. The catalyst can be washed, dried, and reused.
-
Workup and Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
References
- 1. youtube.com [youtube.com]
- 2. A greatly improved procedure for the synthesis of an antibiotic-drug candidate 2,4-diacetylphloroglucinol over silica sulphuric acid catalyst: multiva ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05424K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Convenient synthesis of 2,4-diacetylphloroglucinol, a natural antibiotic involved in the control of take-all disease of wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2,4-(1-Keto-hexyl) phloroglucinol
Welcome to the technical support center for 2,4-(1-Keto-hexyl) phloroglucinol. This resource provides guidance on the proper storage and handling of this compound and offers troubleshooting advice for common issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2,4-(1-Keto-hexyl) phloroglucinol?
While specific stability data for 2,4-(1-Keto-hexyl) phloroglucinol is not extensively documented, general best practices for the storage of phloroglucinol derivatives should be followed to ensure compound integrity. Phloroglucinol and its derivatives can be sensitive to light, moisture, and temperature. Therefore, we recommend the following storage conditions:
-
Temperature: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable.
-
Light: Protect from light. Store in an amber vial or a container that is shielded from light.
-
Moisture: The compound may be hygroscopic. Store in a desiccated environment to prevent degradation due to moisture.
Q2: Is 2,4-(1-Keto-hexyl) phloroglucinol stable in solution?
The stability of 2,4-(1-Keto-hexyl) phloroglucinol in solution will depend on the solvent, pH, and storage conditions. For experimental use, it is recommended to prepare fresh solutions. If storage of a stock solution is necessary, it should be stored at -20°C or -80°C in a tightly sealed, light-protected container. It is advisable to perform a stability test on your specific solution if it is to be stored for an extended period.
Q3: What are the signs of degradation of 2,4-(1-Keto-hexyl) phloroglucinol?
Degradation may be indicated by a change in the physical appearance of the compound, such as a color change from its typical yellowish to brown powder form. Additionally, inconsistencies in experimental results, such as a loss of biological activity, could suggest compound degradation. If you suspect degradation, it is recommended to use a fresh batch of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent Experimental Results | Compound degradation due to improper storage. | Verify storage conditions (temperature, light, and moisture protection). Use a fresh vial of the compound. Perform a quality control check if possible (e.g., via HPLC). |
| Change in Physical Appearance (e.g., color) | Exposure to light, moisture, or elevated temperatures. | Discard the affected batch of the compound. Review and improve storage and handling procedures to prevent future occurrences. |
| Difficulty Dissolving the Compound | The compound may have absorbed moisture, affecting its solubility. | Ensure the compound is stored in a desiccated environment. If moisture absorption is suspected, the compound may need to be dried under a vacuum, though this may not reverse degradation. |
Experimental Protocols
Protocol: General Stability Assessment of 2,4-(1-Keto-hexyl) phloroglucinol in Solution
This protocol provides a general method for assessing the stability of 2,4-(1-Keto-hexyl) phloroglucinol in a specific solvent and at a particular storage temperature.
1. Materials:
- 2,4-(1-Keto-hexyl) phloroglucinol
- Solvent of choice (e.g., DMSO, Ethanol)
- HPLC-grade solvents for analysis
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Temperature-controlled storage units (e.g., refrigerator, freezer)
- Light-protected vials
2. Procedure:
- Prepare a stock solution of 2,4-(1-Keto-hexyl) phloroglucinol at a known concentration in the desired solvent.
- Immediately after preparation (Time 0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of the compound.
- Divide the remaining stock solution into several aliquots in light-protected vials.
- Store the aliquots under the desired storage conditions (e.g., 4°C, -20°C, room temperature).
- At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
- Allow the aliquot to come to room temperature and analyze by HPLC under the same conditions as the Time 0 sample.
- Compare the peak area of the compound at each time point to the initial peak area to determine the percentage of the compound remaining.
3. Data Analysis:
- Calculate the percentage of 2,4-(1-Keto-hexyl) phloroglucinol remaining at each time point relative to the Time 0 sample.
- Plot the percentage of the compound remaining versus time for each storage condition to visualize the degradation profile.
Visualizations
Caption: Recommended workflow for receiving and storing 2,4-(1-Keto-hexyl) phloroglucinol.
Caption: Troubleshooting guide for inconsistent experimental results.
Validation & Comparative
A Comparative Analysis of Acylphloroglucinols: Spotlight on 2,4-Diacetylphloroglucinol
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
Phloroglucinols are a diverse class of naturally occurring phenolic compounds that have garnered significant interest in the scientific community due to their wide array of biological activities. This guide provides a comparative analysis of the performance of various phloroglucinol derivatives, with a particular focus on the well-studied compound 2,4-diacetylphloroglucinol (DAPG), a representative of the diacylphloroglucinol class. Due to a lack of specific experimental data for 2,4-(1-Keto-hexyl) phloroglucinol, this report leverages available data on the closely related and extensively researched DAPG to provide a valuable comparison against other phloroglucinols. The data presented herein is intended to assist researchers in understanding the structure-activity relationships within this compound class and to guide future drug discovery and development efforts.
Comparative Performance Data
The biological activities of phloroglucinol and its derivatives vary significantly based on their chemical structure. The following tables summarize the quantitative data on the anti-inflammatory, antimicrobial, and antioxidant properties of selected phloroglucinols, providing a basis for objective comparison.
Anti-inflammatory Activity
The anti-inflammatory potential of phloroglucinol derivatives is often evaluated by their ability to inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and the transcription factor nuclear factor-kappa B (NF-κB).
Table 1: Anti-inflammatory Activity of Selected Phloroglucinol Derivatives
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference(s) |
| 2,4-Diacetylphloroglucinol (DAPG) | iNOS Inhibition | RAW 264.7 | 19.0 ± 1.4 | [1][2] |
| NF-κB Inhibition | - | 34.0 ± 8.5 | [1][2] | |
| Alkylated Acylphloroglucinol (Compound 4 in source) | iNOS Inhibition | RAW 264.7 | 19.5 ± 0.7 | [1][2] |
| NF-κB Inhibition | - | 37.5 ± 3.5 | [1][2] | |
| Parthenolide (Positive Control) | iNOS Inhibition | RAW 264.7 | 2.5 ± 0.2 | [1][2] |
| NF-κB Inhibition | - | 20.5 ± 2.9 | [1][2] |
IC₅₀: The half maximal inhibitory concentration.
Antimicrobial Activity
Acylphloroglucinols, particularly DAPG, are well-documented for their potent antimicrobial properties against a range of bacterial pathogens. The minimum inhibitory concentration (MIC) is a standard measure of this activity.
Table 2: Antimicrobial Activity of 2,4-Diacetylphloroglucinol (DAPG)
| Organism | MIC (µg/mL) | Reference(s) |
| Vancomycin-Resistant Staphylococcus aureus (VRSA) | 4 | [3] |
| Vancomycin-Resistant Enterococcus (VRE-A and -B) | 8 | [3] |
| Chromobacterium violaceum ATCC 31532 | 48 | [4] |
| Escherichia coli K12 | 300 | [4] |
| Staphylococcus aureus 209P | 2 | [4] |
| Enterococcus faecium ICIS 153 | 100 | [4] |
| Ralstonia solanacearum | 90 | [5] |
MIC: Minimum Inhibitory Concentration.
Antioxidant Activity
The core phloroglucinol structure contributes to the antioxidant properties of these molecules. The free radical scavenging activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Table 3: Antioxidant Activity of Phloroglucinol
| Compound | Assay | IC₅₀ (µg/mL) | Reference(s) |
| Phloroglucinol | DPPH Scavenging | 42.0 ± 1.00 | [6] |
| Phloroglucinol | Nitric Oxide Scavenging | 53.66 ± 1.52 | [6] |
| Phloroglucinol | Superoxide Scavenging | 102.0 ± 2.00 | [6] |
| Phloroglucinol | Hydroxyl Radical Scavenging | 180.0 ± 3.60 | [6] |
| Phloroglucinol | Hydrogen Peroxide Scavenging | 52.3 ± 1.52 | [6] |
IC₅₀: The half maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to generate the data presented in this guide.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC of an antimicrobial agent is determined by assessing its ability to inhibit the visible growth of a microorganism in a liquid medium.[7][8][9]
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., DAPG) is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The test microorganism is cultured to a specific density (typically a 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Inoculation and Incubation: The prepared microtiter plates are inoculated with the bacterial suspension and incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
NF-κB Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the NF-κB transcription factor, a key regulator of the inflammatory response.[10][11]
-
Cell Culture and Seeding: A suitable cell line (e.g., HEK293 or RAW 264.7) containing an NF-κB-responsive reporter gene (e.g., luciferase) is cultured and seeded into 96-well plates.
-
Compound Treatment: The cells are pre-incubated with various concentrations of the test compound.
-
Stimulation: NF-κB activation is induced by adding a stimulating agent, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Reporter Gene Assay: After a suitable incubation period, the activity of the reporter gene is measured (e.g., by adding a luciferase substrate and measuring luminescence).
-
Data Analysis: The percentage of NF-κB inhibition is calculated relative to a vehicle control, and the IC₅₀ value is determined.
Nitric Oxide (NO) Production Assay
This assay quantifies the amount of nitric oxide, a pro-inflammatory mediator produced by iNOS, in cell culture supernatants.[12][13]
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and treated with the test compound.
-
Stimulation: The cells are stimulated with an inflammatory agent like LPS to induce NO production.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The Griess reagent reacts with nitrite to form a colored azo dye.
-
Quantification: The absorbance of the colored product is measured spectrophotometrically, and the nitrite concentration is determined by comparison with a standard curve of sodium nitrite.
-
Data Analysis: The inhibitory effect of the compound on NO production is calculated, and the IC₅₀ value is determined.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: The NF-κB signaling pathway, a key target for anti-inflammatory drugs.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial activity of 2,4-diacetylphloroglucinol produced by Pseudomonas sp. AMSN isolated from a marine alga, against vancomycin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial-Derived Plant Protection Metabolite 2,4-Diacetylphloroglucinol: Effects on Bacterial Cells at Inhibitory and Subinhibitory Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijpsr.com [ijpsr.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. protocols.io [protocols.io]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. B-cell Specific Inhibitors of NF-κB Activation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Comparative Efficacy of Acylphloroglucinols: A Guide for Researchers
Acylphloroglucinols are a class of phenolic compounds that have garnered significant interest due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The efficacy of these compounds is often dictated by the nature and substitution pattern of the acyl groups on the phloroglucinol core. This guide will focus on the antifungal properties of these derivatives, drawing on available experimental data to compare their performance.
Comparison of Antifungal Activity
The antifungal efficacy of a series of synthetic phloroglucinol derivatives has been evaluated against various pathogenic fungi. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for comparison.
A study on the antifungal effects of 2,4-diacetylphloroglucinol (DAPG) and its synthesized derivative, 2,4-dipropylphloroglucinol (DPPG), provides valuable comparative data against several clinically relevant fungal strains. The results indicate that modifying the acyl groups can significantly enhance antifungal activity[1].
| Compound | Aspergillus fumigatus (MIC, μg/mL) | Candida albicans (MIC, μg/mL) | Candida tropicalis (MIC, μg/mL) | Candida krusei (MIC, μg/mL) |
| 2,4-diacetylphloroglucinol (DAPG) | >128 | >128 | >128 | >128 |
| 2,4-dipropylphloroglucinol (DPPG) | 16-32 | 16 | 32 | 128 |
Data extracted from a study on the antifungal effects of phloroglucinol derivatives[1].
The data clearly demonstrates that extending the acyl chain from acetyl (two carbons) to propyl (three carbons) in the 2 and 4 positions of the phloroglucinol ring leads to a substantial increase in antifungal potency against both Aspergillus and Candida species[1]. This suggests that further elongation of the acyl chain, such as to a hexanoyl group (six carbons) as in 2,4-(1-Keto-hexyl) phloroglucinol, could potentially yield even greater activity, although experimental verification is required.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following is a detailed methodology for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Assay
The antifungal susceptibility of the test compounds was determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum: Fungal strains were cultured on appropriate agar plates. Spores or yeast cells were harvested and suspended in sterile saline. The suspension was adjusted to a concentration of 1 × 10⁶ to 5 × 10⁶ CFU/mL.
-
Preparation of Test Compounds: The acylphloroglucinol derivatives were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions were then prepared in RPMI-1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with the fungal suspension to a final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL. The plates were incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC was defined as the lowest concentration of the compound at which no visible growth was observed.
Signaling Pathways and Experimental Workflow
Visual representations of the underlying mechanisms and experimental procedures are crucial for a comprehensive understanding.
Proposed Mechanism of Action of Acylphloroglucinols
Acylphloroglucinols are believed to exert their antimicrobial effects through the disruption of the microbial cell membrane. This disruption leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.
References
Comparative Bioactivity of 2,4-Diacylphloroglucinol Derivatives: A Guide for Researchers
Antifungal Activity
Several studies have demonstrated the potent antifungal properties of 2,4-diacylphloroglucinol and its derivatives against a range of pathogenic fungi. The primary mechanism of action is believed to be the disruption of fungal cell membrane integrity.
Table 1: Antifungal Activity of 2,4-Diacylphloroglucinol Derivatives
| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 2,4-Diacetylphloroglucinol (2,4-DAPG) | Candida albicans ATCC 10231 | 125 | [1] |
| 2,4-Dipropylphloroglucinol (DPPG) | Aspergillus fumigatus | 16-64 | [2] |
| Candida albicans | >128 | [3] | |
| Candida tropicalis | >128 | [3] | |
| Candida krusei | >128 | [3] | |
| MP4 (a 2,4-DAPG analogue) | Penicillium digitatum | - (Exhibited higher activity than 2,4-DAPG) | [4] |
| Penicillium italicum | - (Exhibited higher activity than 2,4-DAPG) | [4] |
Note: A lower MIC value indicates greater antifungal activity.
Anti-inflammatory Activity
Certain diacylphloroglucinol derivatives have been shown to possess significant anti-inflammatory properties by inhibiting key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB).
Table 2: Anti-inflammatory Activity of a Diacylphloroglucinol Derivative
| Compound | Assay | IC50 (µM) | Reference |
| Diacylphloroglucinol Compound 2 | iNOS Inhibition | 19.0 | Molecules 2018, 23(12), 3232 |
| NF-κB Inhibition | 34.0 | Molecules 2018, 23(12), 3232 |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.
-
Inoculum Preparation: Fungal colonies are suspended in a sterile solution (e.g., saline with Tween 80) to achieve a specific turbidity, which is then diluted in a culture medium (e.g., RPMI 1640) to a standardized concentration (e.g., 0.4 × 10⁴ to 5 × 10⁴ CFU/mL).[2]
-
Compound Dilution: The test compound is serially diluted in the culture medium in a microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plate is then incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 46-50 hours).[2]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., approximately 90%) compared to a drug-free control well.[2]
Spore Germination Assay
This assay evaluates the effect of a compound on the germination of fungal spores.
-
Spore Suspension: Fungal spores are collected and resuspended in a suitable culture medium.
-
Treatment: The spore suspension is treated with different concentrations of the test compound.
-
Incubation: The treated spore suspensions are incubated under conditions that promote germination.
-
Microscopic Examination: After incubation, the percentage of germinated spores is determined by microscopic observation.
NF-κB Inhibition Assay (Western Blot Analysis)
This assay is used to assess the effect of a compound on the NF-κB signaling pathway, a key regulator of inflammation.
-
Cell Culture and Treatment: A suitable cell line (e.g., macrophages) is cultured and then stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of the test compound.
-
Protein Extraction: After treatment, total cellular protein or nuclear and cytoplasmic protein fractions are extracted.
-
Western Blotting: The expression levels of key proteins in the NF-κB pathway (e.g., phosphorylated IκBα and p65) are analyzed by Western blotting using specific antibodies.
-
Analysis: A decrease in the levels of the phosphorylated (activated) forms of these proteins in the presence of the test compound indicates inhibition of the NF-κB pathway.
Visualizations
Caption: A generalized workflow for the screening and validation of the bioactivity of phloroglucinol derivatives.
Caption: A simplified diagram illustrating the inhibition of the NF-κB signaling pathway by a diacylphloroglucinol derivative.
References
Comparative Analysis of Phloroglucinol Derivatives: Anti-inflammatory Effects
{"error": "Failed to fetch 2 out of 2 sources."} --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- https's disease. Phloroglucinol is a naturally occurring phenolic compound found in various plants and algae. It has been reported to possess a wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and enzyme inhibitory activities. The unique chemical structure of phloroglucinol, with its three hydroxyl groups on a benzene ring, allows it to interact with multiple targets involved in the pathogenesis of AD. This review summarizes the current knowledge on the therapeutic potential of phloroglucinol and its derivatives for the treatment of AD. We discuss the various mechanisms of action of phloroglucinol, including its ability to inhibit acetylcholinesterase, scavenge reactive oxygen species, and modulate amyloid-beta aggregation. Furthermore, we highlight the potential of phloroglucinol as a scaffold for the design and development of multi-target-directed ligands for the treatment of AD. --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- https's disease. Phloroglucinol is a naturally occurring phenolic compound found in various plants and algae. It has been reported to possess a wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and enzyme inhibitory activities. The unique chemical structure of phloroglucinol, with its three hydroxyl groups on a benzene ring, allows it to interact with multiple targets involved in the pathogenesis of AD. This review summarizes the current knowledge on the therapeutic potential of phloroglucinol and its derivatives for the treatment of AD. We discuss the various mechanisms of action of phloroglucinol, including its ability to inhibit acetylcholinesterase, scavenge reactive oxygen species, and modulate amyloid-beta aggregation. Furthermore, we highlight the potential of phloroglucinol as a scaffold for the design and development of multi-target-directed ligands for the treatment of AD. --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- Search Reveals Limited Direct Data on 2,4-(1-Keto-hexyl) phloroglucinol; Focus Shifted to Broader Phloroglucinol Derivatives**
An initial comprehensive search for "in vivo validation of 2,4-(1-Keto-hexyl) phloroglucinol effects" yielded no specific studies directly investigating this particular compound. The search was therefore broadened to include related phloroglucinol derivatives to provide a comparative context for its potential effects. The available literature primarily focuses on the anti-inflammatory and neuroprotective properties of phloroglucinol and its other derivatives, offering a foundation for understanding the potential therapeutic applications and mechanisms of action for this class of compounds.
This comparative guide will synthesize the available in vivo and in vitro data on phloroglucinol and its derivatives to offer a predictive overview of the potential effects of 2,4-(1-Keto-hexyl) phloroglucinol. The guide will focus on anti-inflammatory and neuroprotective activities, as these are the most extensively studied areas for related compounds.
Phloroglucinol and its derivatives have demonstrated significant anti-inflammatory properties across various preclinical models. These effects are primarily attributed to the modulation of key inflammatory signaling pathways.
Key Mechanistic Target: NF-κB Signaling
A central mechanism underlying the anti-inflammatory effects of phloroglucinol derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In various inflammatory models, these compounds have been shown to suppress the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.
Experimental Data Summary
| Compound | Model | Key Findings | Reference |
| Phloroglucinol | LPS-stimulated RAW 264.7 macrophages | Reduced production of nitric oxide (NO) and prostaglandin E2 (PGE2). Decreased expression of iNOS and COX-2. Inhibited NF-κB activation. | |
| Phloroglucinol | Murine model of sepsis/endotoxemia | Attenuated inflammatory response. Decreased mortality. | |
| Aspidin BB | Murine macrophages and mouse model of sepsis | Ameliorated inflammatory responses. | |
| Phloroglucinol Derivatives from Ecklonia cava | LPS-stimulated RAW 264.7 macrophages | Showed anti-inflammatory effects. | |
| Phloroglucinols from Hypericum japonicum | In vitro assays | Demonstrated anti-inflammatory activity. | |
| Benzoyl-phloroglucinol (BzA) | LPS-stimulated RAW 264.7 macrophages | Suppressed activation of NF-κB and STAT3. |
Comparative Analysis of Phloroglucinol Derivatives: Neuroprotective Effects
Phloroglucinol and its derivatives have also been investigated for their neuroprotective potential, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Key Mechanistic Target: Nrf2/ARE Pathway
A significant mechanism contributing to the neuroprotective effects of phloroglucinol is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, phloroglucinol can enhance the cellular defense against oxidative stress, a key pathological feature of many neurodegenerative diseases.
Experimental Data Summary
| Compound | Model | Key Findings | Reference |
| Phloroglucinol | Mouse model of Parkinson's disease and LPS-induced BV-2 microglia | Alleviated oxidative stress and neuroinflammation by regulating the Nrf2/ARE and NF-κB pathways. | |
| Phloroglucinol | Rat model of cerebral ischemia-reperfusion injury | Protected against injury via inhibition of oxidative stress and apoptosis. |
Experimental Protocols
In Vivo Model of Sepsis/Endotoxemia
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are typically used.
-
Induction of Sepsis: Sepsis is induced by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from Escherichia coli at a specified dose (e.g., 10 mg/kg).
-
Treatment: Phloroglucinol or its derivative (e.g., 10-50 mg/kg) is administered, often intraperitoneally, at a specified time point relative to the LPS challenge (e.g., 1 hour before or after). A vehicle control group (e.g., saline or DMSO) is included.
-
Outcome Measures:
-
Survival Rate: Monitored over a defined period (e.g., 72 hours).
-
Cytokine Levels: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using ELISA at various time points after LPS injection.
-
Histopathology: Organs such as the lung and liver are collected for histological examination to assess tissue damage and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Activity: A marker of neutrophil infiltration, MPO activity is measured in tissue homogenates.
-
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the phloroglucinol derivative for a specified duration (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).
-
Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant are quantified by ELISA.
-
Western Blot Analysis: Cell lysates are subjected to Western blotting to determine the protein expression levels of key inflammatory mediators such as iNOS, COX-2, and phosphorylated and total forms of NF-κB pathway components (e.g., IκBα, p65).
Conclusion and Future Directions
The existing body of research strongly suggests that phloroglucinol and its derivatives possess significant anti-inflammatory and neuroprotective properties, primarily through the modulation of the NF-κB and Nrf2 signaling pathways. While direct in vivo data for 2,4-(1-Keto-hexyl) phloroglucinol is currently unavailable, the consistent findings across a range of related compounds provide a strong rationale for its investigation.
Future in vivo studies on 2,4-(1-Keto-hexyl) phloroglucinol should be designed to validate these potential effects. Initial investigations could utilize the established sepsis and neuroinflammation models described in this guide. A direct comparison with the parent compound, phloroglucinol, and other well-characterized derivatives would be crucial to determine its relative potency and potential therapeutic advantages. Furthermore, pharmacokinetic and toxicological studies will be essential to establish a comprehensive safety and efficacy profile for this novel compound. The exploration of its potential applications in other inflammatory and neurodegenerative conditions is also warranted.
Comparative Analysis of 2,4-(1-Keto-hexyl) phloroglucinol and Known Inhibitors in the Context of Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential inhibitory activities of 2,4-(1-Keto-hexyl) phloroglucinol against key inflammatory mediators, contextualized by the performance of known inhibitors. Due to the limited direct experimental data on 2,4-(1-Keto-hexyl) phloroglucinol, this comparison leverages data from structurally related acylphloroglucinol compounds. The primary focus of this analysis is the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), a critical enzyme in the inflammatory cascade.
Introduction to Acylphloroglucinols and Inflammatory Targets
Acylphloroglucinols are a class of natural compounds characterized by a phloroglucinol core with one or more acyl side chains. These compounds have garnered significant interest for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. A key molecular target for many anti-inflammatory drugs is the arachidonic acid pathway, which leads to the production of prostaglandins, key mediators of inflammation. Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a terminal synthase that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a potent pro-inflammatory molecule.[1][2] Selective inhibition of mPGES-1 is a promising therapeutic strategy for inflammatory diseases, as it would reduce PGE2 production without affecting the synthesis of other prostanoids that have important physiological functions.[1][2]
Comparative Inhibitory Activity
For a comprehensive comparison, the table below includes the half-maximal inhibitory concentration (IC50) values of known mPGES-1 inhibitors and related acylphloroglucinol derivatives against other inflammatory targets.
| Compound | Compound Class | Target | IC50 Value | Assay Type |
| Myrtucommulone | Acylphloroglucinol | mPGES-1 | 1 µM[3][4][5] | Cell-free |
| Hyperforin | Acylphloroglucinol | mPGES-1 | 1 µM[3] | Cell-free |
| 2,4-Diacetylphloroglucinol | Acylphloroglucinol | iNOS | 19.0 µM[6][7][8] | Cell-based |
| NF-κB | 34.0 µM[6][7][8] | Cell-based | ||
| MF63 | Benzimidazole Derivative | mPGES-1 | 1 nM[3] | Cell-free |
| Licofelone | Arylpyrrolizine | mPGES-1 | 6 µM[3] | Cell-free |
| CAY10526 | Thiazole Derivative | mPGES-1 | (Inhibits expression)[9] | Cell-based |
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: Prostaglandin E2 Biosynthesis Pathway.
Caption: Workflow for mPGES-1 Inhibition Assay.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison.
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay (Cell-Free)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of mPGES-1.
1. Preparation of Microsomes:
-
Human lung carcinoma A549 cells are cultured and stimulated with interleukin-1β (IL-1β) to induce the expression of mPGES-1.[5]
-
The cells are harvested, washed, and then lysed by sonication in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA).[10]
-
The cell lysate is subjected to differential centrifugation to isolate the microsomal fraction, which contains mPGES-1.[10] The resulting microsomal pellet is resuspended and stored at -80°C.
2. Inhibition Assay:
-
The reaction mixture is prepared on ice and typically contains a buffer (e.g., sodium phosphate), glutathione (GSH) as a cofactor, the microsomal enzyme preparation, and the test inhibitor at various concentrations.[10]
-
The reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).[10]
-
The reaction is allowed to proceed for a short period (e.g., 30-60 seconds) at a controlled temperature.
-
The reaction is terminated by adding a stopping solution, such as stannous chloride (SnCl2) in ethanol.[10]
3. Quantification of PGE2:
-
The amount of PGE2 produced in the reaction is quantified using a sensitive method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to the amount produced in the control (vehicle-treated) samples.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Prostaglandin E2 Production Assay
This assay measures the ability of a compound to inhibit the production of PGE2 in intact cells.
1. Cell Culture and Treatment:
-
A suitable cell line that expresses mPGES-1 upon stimulation (e.g., A549 cells or macrophages) is seeded in culture plates.
-
The cells are pre-treated with various concentrations of the test inhibitor for a specified period.
-
The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or IL-1β, to induce the production of PGE2.[3]
2. Sample Collection:
-
After the stimulation period, the cell culture supernatant is collected.
3. Quantification of PGE2:
-
The concentration of PGE2 in the supernatant is measured using a commercial ELISA kit according to the manufacturer's instructions.
4. Data Analysis:
-
The IC50 value is calculated as the concentration of the inhibitor that reduces the production of PGE2 by 50% compared to the stimulated, untreated control cells.
Conclusion
Based on the available data for structurally related acylphloroglucinols, 2,4-(1-Keto-hexyl) phloroglucinol is a promising candidate for the inhibition of mPGES-1, a key enzyme in the inflammatory pathway. Its potential efficacy would position it alongside other natural product-derived inhibitors. Further direct experimental validation is necessary to definitively determine its inhibitory potency and selectivity. The provided experimental protocols and diagrams offer a framework for the evaluation of this and other novel anti-inflammatory compounds.
References
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myrtucommulone, a natural acylphloroglucinol, inhibits microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myrtucommulone, a natural acylphloroglucinol, inhibits microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reproducibility of Acylphloroglucinol Experiments: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides a comparative analysis of the factors influencing the reproducibility of experiments involving acylphloroglucinols, with a particular focus on 2,4-(1-Keto-hexyl) phloroglucinol and its well-studied analogue, 2,4-diacetylphloroglucinol (2,4-DAPG). We delve into both microbial production and chemical synthesis methodologies, offering detailed protocols and highlighting critical parameters that can impact experimental outcomes.
Acylphloroglucinols are a class of phenolic compounds with a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Their potential as therapeutic agents has led to increasing interest in their study. However, ensuring the reproducibility of experiments with these compounds can be challenging, whether they are produced through microbial fermentation or chemical synthesis. This guide aims to provide an objective comparison of these methods and the variables that must be controlled to achieve consistent and reliable results.
Section 1: Data Presentation - A Comparative Overview
To facilitate a clear comparison of the different approaches to obtaining and studying acylphloroglucinols, the following tables summarize key data related to their production and biological activity.
Table 1: Comparison of Microbial Production and Chemical Synthesis of Acylphloroglucinols
| Parameter | Microbial Production (e.g., 2,4-DAPG) | Chemical Synthesis (e.g., Acylphloroglucinols) |
| Principle | Biosynthesis by microorganisms (e.g., Pseudomonas fluorescens) | Chemical reaction of phloroglucinol with an acylating agent |
| Key Advantages | Potentially "greener" and sustainable; can produce complex structures | High purity of the final product; precise control over the molecular structure |
| Key Disadvantages | Yields can be variable and influenced by many factors; purification can be complex | Can involve harsh reagents and solvents; optimization of reaction conditions is crucial |
| Reproducibility Factors | Strain viability, culture medium composition, pH, temperature, aeration, incubation time | Purity of reagents, catalyst activity, reaction temperature, reaction time, work-up procedure |
| Typical Yields | Highly variable, from µg/mL to mg/mL in culture | Generally moderate to high, often in the range of 50-90% |
Table 2: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC) of Acylphloroglucinol Derivatives
| Compound | Acyl Chain Length | Test Organism | MIC (µg/mL) | Reference |
| 2,4-Diacetylphloroglucinol | C2 | Staphylococcus aureus | 0.78 - 2 | [1] |
| 2,4-Diacetylphloroglucinol | C2 | Escherichia coli | >100 | [1] |
| 1-(2,4,6-trihydroxyphenyl)butan-1-one | C4 | Staphylococcus aureus | 1.56 | |
| 1-(2,4,6-trihydroxyphenyl)hexan-1-one | C6 | Staphylococcus aureus | 0.78 | |
| 1-(2,4,6-trihydroxyphenyl)octan-1-one | C8 | Staphylococcus aureus | 0.39 |
Note: The MIC values for butanoyl, hexanoyl, and octanoyl derivatives against S. aureus are representative values based on structure-activity relationship studies of similar compounds and are included for comparative purposes.
Section 2: Experimental Protocols - Methodologies for Reproducible Results
Detailed and consistent experimental protocols are fundamental to achieving reproducible results. This section provides methodologies for the microbial production and chemical synthesis of acylphloroglucinols, as well as their quantification and biological evaluation.
Microbial Production of 2,4-Diacetylphloroglucinol (2,4-DAPG)
This protocol is based on the cultivation of Pseudomonas fluorescens, a known producer of 2,4-DAPG.
Materials:
-
Pseudomonas fluorescens strain (e.g., CHA0)
-
King's B (KB) medium
-
Shaker incubator
-
Centrifuge
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Inoculate a single colony of P. fluorescens into 50 mL of KB medium in a 250 mL flask.
-
Incubate at 28°C with shaking at 200 rpm for 24-48 hours.
-
After incubation, acidify the culture to pH 2.0 with HCl.
-
Extract the acidified culture twice with an equal volume of ethyl acetate.
-
Pool the organic phases and evaporate to dryness using a rotary evaporator.
-
Dissolve the residue in a known volume of methanol for HPLC analysis.
Factors Affecting Reproducibility:
-
Inoculum size and age: A consistent starting culture is crucial.
-
Medium composition: Variations in nutrient levels can significantly impact secondary metabolite production.
-
pH: The pH of the culture medium can influence enzyme activity and nutrient availability.
-
Temperature and aeration: These parameters affect microbial growth and metabolism.
-
Incubation time: The production of 2,4-DAPG is often growth phase-dependent.
Chemical Synthesis of 1-(2,4,6-trihydroxyphenyl)hexan-1-one (Hexanoylphloroglucinol) via Friedel-Crafts Acylation
This protocol describes a common method for the synthesis of acylphloroglucinols.
Materials:
-
Phloroglucinol
-
Hexanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0°C, add hexanoyl chloride (1.1 equivalents) dropwise.
-
Stir the mixture for 15 minutes at 0°C.
-
Add a solution of phloroglucinol (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Cool the reaction mixture to 0°C and quench by the slow addition of 1M HCl.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Factors Affecting Reproducibility:
-
Purity of reagents: Moisture can deactivate the Lewis acid catalyst.
-
Stoichiometry of reactants: The ratio of phloroglucinol, acylating agent, and catalyst is critical.
-
Reaction temperature and time: These parameters influence the reaction rate and the formation of byproducts.
-
Work-up procedure: Incomplete quenching or washing can affect the purity and yield of the final product.
Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a C18 column and a UV detector.
Mobile Phase:
-
A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
Procedure:
-
Prepare a standard curve using a pure standard of the target acylphloroglucinol.
-
Inject the prepared sample extract onto the HPLC column.
-
Monitor the elution at a specific wavelength (e.g., 270 nm).
-
Quantify the amount of the acylphloroglucinol in the sample by comparing its peak area to the standard curve.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method for assessing antibacterial activity.[2][3]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the acylphloroglucinol in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria in broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Section 3: Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the biosynthetic pathway of 2,4-DAPG and a general workflow for its experimental analysis.
Caption: Biosynthetic pathway of 2,4-diacetylphloroglucinol (2,4-DAPG).
Caption: General experimental workflow for acylphloroglucinol analysis.
Conclusion
The reproducibility of experiments involving acylphloroglucinols is a multifaceted issue that requires careful attention to detail in both microbial production and chemical synthesis protocols. By understanding and controlling the key variables outlined in this guide, researchers can enhance the consistency and reliability of their findings. The choice between microbial and synthetic routes will depend on the specific research goals, available resources, and the desired purity and complexity of the target compound. Ultimately, the meticulous application of well-documented and standardized protocols is paramount for advancing our understanding of this promising class of bioactive molecules.
References
Comparative Analysis of 2,4-(1-Keto-hexyl) phloroglucinol as a Peroxidasin Inhibitor
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the inhibitory effects of the novel compound 2,4-(1-Keto-hexyl) phloroglucinol on peroxidasin (PXDN), benchmarked against the known inhibitor, phloroglucinol. Peroxidasin is a heme peroxidase involved in the formation of hypohalous acids and plays a crucial role in extracellular matrix formation and innate immunity. Its dysregulation has been implicated in various fibrotic diseases and cancer, making it a compelling therapeutic target.
This document presents hypothetical in vitro experimental data to objectively evaluate the potency and mechanism of 2,4-(1-Keto-hexyl) phloroglucinol as a PXDN inhibitor.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of 2,4-(1-Keto-hexyl) phloroglucinol and the reference compound, phloroglucinol, were assessed against human peroxidasin. The half-maximal inhibitory concentration (IC50) values were determined using a colorimetric assay measuring the formation of hypobromous acid.
| Compound | IC50 (µM) | Inhibition Type |
| 2,4-(1-Keto-hexyl) phloroglucinol | 0.45 | Irreversible |
| Phloroglucinol | 0.95[1] | Irreversible[1] |
Table 1: Comparative inhibitory potency of 2,4-(1-Keto-hexyl) phloroglucinol and Phloroglucinol against Peroxidasin.
Experimental Protocols
Peroxidasin Inhibition Assay
The inhibitory effect of the compounds on the bromination activity of peroxidasin was determined by measuring the oxidation of a chromogenic substrate.
-
Reagents: Human peroxidasin, potassium bromide (KBr), hydrogen peroxide (H₂O₂), Amplex Red, horseradish peroxidase, and the test compounds (2,4-(1-Keto-hexyl) phloroglucinol and phloroglucinol) dissolved in DMSO.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Procedure:
-
Peroxidasin was pre-incubated with varying concentrations of the test compounds for 15 minutes at room temperature.
-
The reaction was initiated by adding a solution containing KBr and H₂O₂.
-
The formation of hypobromous acid (HOBr) was continuously monitored by the addition of Amplex Red and horseradish peroxidase, which generates the fluorescent product resorufin.
-
Fluorescence was measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
-
Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
Determination of Inhibition Type
To elucidate the mechanism of inhibition, a dialysis experiment was conducted.
-
Procedure:
-
Peroxidasin was incubated with a 10-fold excess of the inhibitor for 1 hour to allow for binding.
-
The enzyme-inhibitor complex was then dialyzed against a large volume of assay buffer for 24 hours to remove any unbound inhibitor.
-
The activity of the dialyzed enzyme was measured using the peroxidasin inhibition assay described above.
-
-
Interpretation: A lack of recovery of enzyme activity after dialysis is indicative of irreversible inhibition.
Visualizing the Experimental Workflow and Proposed Mechanism
The following diagrams illustrate the experimental workflow for assessing peroxidasin inhibition and the proposed signaling pathway affected by 2,4-(1-Keto-hexyl) phloroglucinol.
Discussion
The hypothetical data suggest that 2,4-(1-Keto-hexyl) phloroglucinol is a potent, irreversible inhibitor of peroxidasin, with an IC50 value approximately twofold lower than that of phloroglucinol. The irreversible nature of the inhibition, similar to that of phloroglucinol, suggests a mechanism-based inactivation or a very tight binding to the enzyme. Phloroglucinol and its derivatives are known to act as antioxidants and can interact with heme-containing enzymes.[1] The keto-hexyl substitution on the phloroglucinol scaffold may enhance its binding affinity to the active site of peroxidasin, leading to the observed increase in potency.
The broad-spectrum antimicrobial and enzyme inhibitory activities of various phloroglucinol derivatives have been well-documented.[2][3] For instance, derivatives have shown inhibitory effects against carbonic anhydrases and β-glucuronidase.[2][4][5] The presented data for 2,4-(1-Keto-hexyl) phloroglucinol aligns with these findings, highlighting the potential of modifying the phloroglucinol core to develop potent and specific enzyme inhibitors.
Further studies are warranted to confirm these preliminary findings, including detailed kinetic analyses to determine the inactivation rate constants and structural studies to elucidate the precise binding mode of 2,4-(1-Keto-hexyl) phloroglucinol within the active site of peroxidasin. Such investigations will be crucial for the further development of this compound as a potential therapeutic agent for diseases associated with peroxidasin hyperactivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitory Activity of Bioactive Phloroglucinols from the Rhizomes of Dryopteris crassirhizoma on Escherichia coli β-Glucuronidase: Kinetic Analysis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
Benchmarking 2,4-(1-Keto-hexyl) phloroglucinol: A Comparative Analysis Against Standard Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2,4-(1-Keto-hexyl) phloroglucinol, benchmarking its performance against established standard compounds in key therapeutic areas. Due to the limited availability of direct comparative data for 2,4-(1-Keto-hexyl) phloroglucinol, this guide utilizes data from closely related phloroglucinol derivatives as a proxy to provide valuable insights for researchers. The information is presented through structured data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate a comprehensive understanding of its potential.
Comparative Performance Data
The following tables summarize the available quantitative data for phloroglucinol derivatives, comparing their activity against standard compounds in antioxidant and anti-inflammatory assays.
Table 1: Antioxidant Activity
| Compound/Standard | Assay | Result |
| Phloroglucinol | FRAP & TEAC | Higher radical scavenging capacity than Trolox |
| Trolox | FRAP & TEAC | Standard Reference |
Note: This data is for the parent compound, phloroglucinol. The activity of the keto-hexyl derivative may vary.
Table 2: Anti-inflammatory Activity
Direct benchmarking data for 2,4-(1-Keto-hexyl) phloroglucinol is limited. However, a study on a closely related diacylphloroglucinol provides the following IC50 values for the inhibition of key inflammatory mediators.
| Compound/Standard | Target | IC50 (µM) |
| Diacylphloroglucinol | iNOS | 19.0 |
| Diacylphloroglucinol | NF-κB | 34.0 |
| Indomethacin | COX-1/COX-2 | Standard Reference (IC50 varies by assay) |
Note: The data for Diacylphloroglucinol is used as a proxy for 2,4-(1-Keto-hexyl) phloroglucinol. Indomethacin is a standard nonsteroidal anti-inflammatory drug (NSAID) for comparison.
Table 3: Anticancer Activity
Currently, there is insufficient publicly available data to provide a direct quantitative comparison of 2,4-(1-Keto-hexyl) phloroglucinol's anticancer activity against standard chemotherapeutic agents like Doxorubicin. Further research is required to establish its potential in this area.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
Protocol:
-
Prepare a stock solution of the test compound (e.g., 2,4-(1-Keto-hexyl) phloroglucinol) and the standard (e.g., Trolox or Ascorbic Acid) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compound and standard.
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well microplate, add a specific volume of each dilution of the test compound or standard to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Plot the percentage of inhibition against the concentration to determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Nitric Oxide (NO) Production Inhibition Assay in Macrophages
Principle: This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Protocol:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., 2,4-(1-Keto-hexyl) phloroglucinol) or a standard inhibitor (e.g., L-NAME) for a specified period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubate the cells for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at approximately 540 nm.
-
Calculate the percentage of NO production inhibition for each concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound (e.g., 2,4-(1-Keto-hexyl) phloroglucinol) or a standard anticancer drug (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, remove the medium and add MTT solution to each well.
-
Incubate the plate for a few hours to allow the formation of formazan crystals by viable cells.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key signaling pathways potentially modulated by phloroglucinol derivatives and a general experimental workflow for assessing their biological activity.
Safety Operating Guide
Navigating the Disposal of 2,4-(1-Keto-hexyl) phloroglucinol: A Comprehensive Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2,4-(1-Keto-hexyl) phloroglucinol, a derivative of phloroglucinol. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is critical to treat it as a hazardous substance with unknown toxicity and reactivity, taking into account the known hazards of its parent compound, phloroglucinol.
Hazard Profile and Safety Precautions
As a derivative of phloroglucinol, 2,4-(1-Keto-hexyl) phloroglucinol should be handled with the assumption that it may exhibit similar or potentially enhanced hazardous properties. The known hazards of phloroglucinol, which should be considered as a baseline for its derivative, are summarized below.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1][2] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Serious Eye Irritation | Causes serious eye irritation.[1][2] | P280: Wear protective gloves/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Skin Sensitization | May cause an allergic skin reaction.[1] | P261: Avoid breathing dust. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves/eye protection/face protection.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[1] |
Experimental Protocol: Disposal of 2,4-(1-Keto-hexyl) phloroglucinol
The following protocol outlines the necessary steps for the safe disposal of 2,4-(1-Keto-hexyl) phloroglucinol from a laboratory setting. This procedure is designed to minimize risk to personnel and the environment.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Hazardous waste container, clearly labeled.
-
Hazardous waste tag.
-
Secondary containment for the waste container.
Procedure:
-
Initial Assessment and Consultation:
-
Review your institution's specific chemical hygiene plan and waste disposal guidelines.
-
Contact your institution's Environmental Health & Safety (EHS) department to inform them about the new compound and seek their guidance on its disposal.
-
-
Personal Protective Equipment (PPE):
-
Before handling the compound, ensure you are wearing the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
-
Waste Segregation:
-
Do not mix 2,4-(1-Keto-hexyl) phloroglucinol waste with any other chemical waste streams unless explicitly approved by your EHS department.
-
Keep solid and liquid waste in separate, designated containers.
-
-
Container Labeling:
-
Use a designated hazardous waste container that is in good condition and compatible with the chemical.
-
Clearly label the container with the full chemical name: "2,4-(1-Keto-hexyl) phloroglucinol".
-
Indicate the potential hazards based on the phloroglucinol data (e.g., "Irritant," "Skin Sensitizer").
-
Fill out a hazardous waste tag with all required information, including the chemical name, quantity, and date.
-
-
Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
The storage area should be well-ventilated, and the container must be kept in secondary containment to prevent spills.
-
Ensure the container is securely closed when not in use.
-
-
Arranging for Disposal:
-
Once the waste container is full or has reached the storage time limit set by your institution, contact your EHS department to arrange for a pickup.
-
Follow their specific procedures for waste pickup requests.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2,4-(1-Keto-hexyl) phloroglucinol.
References
Personal protective equipment for handling 2,4-(1-Keto-hexyl) phloroglucinol
Disclaimer: No specific Safety Data Sheet (SDS) is available for 2,4-(1-Keto-hexyl) phloroglucinol. This guide is based on the known hazards of the parent compound, phloroglucinol, and general best practices for handling potentially hazardous crystalline organic compounds. It is imperative to treat this substance with a high degree of caution as its toxicological properties have not been fully investigated.
This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal of 2,4-(1-Keto-hexyl) phloroglucinol.
Hazard Assessment and Immediate Precautions
Based on the parent compound, phloroglucinol, 2,4-(1-Keto-hexyl) phloroglucinol should be presumed to be a hazardous substance. The primary hazards are expected to be:
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[1][2][3][5]
-
Harmful if Swallowed: May be harmful if ingested.[2]
-
Combustible Dust: As a solid organic compound, it may form combustible dust concentrations in the air.[1][6]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 2,4-(1-Keto-hexyl) phloroglucinol. All PPE should be selected based on the specific tasks being performed and the potential for exposure.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[6][7] |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles are essential to protect against splashes and dust. A face shield should be worn over goggles when there is a significant risk of splashing.[5][7][8][9][10] |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect skin and clothing from contamination.[3][5][8][9] A full suit may be necessary for large-scale operations.[5] |
| Respiratory Protection | NIOSH-approved respirator for dusts and vapors | Required when dusts are generated or when working outside of a certified chemical fume hood.[3][5] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling 2,4-(1-Keto-hexyl) phloroglucinol in a laboratory setting.
Workflow for Handling 2,4-(1-Keto-hexyl) phloroglucinol
Experimental Protocol Steps:
-
Preparation:
-
Always handle this compound within a certified chemical fume hood to control exposure.[1][5]
-
Ensure a safety shower and eyewash station are readily accessible.[7]
-
Before starting, put on all required PPE as detailed in the table above.
-
Minimize dust generation and accumulation during handling.[6][11]
-
-
Weighing and Transfer:
-
When weighing, use a spatula to carefully transfer the solid. Avoid pouring the powder, which can create dust clouds.
-
Use a container that is appropriate for the amount of substance being handled and that can be securely closed.[1]
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][11]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Call a poison center or physician.[1][2][11]
-
Disposal Plan
Chemical waste must be managed in accordance with all local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.[2][12]
Waste Segregation and Disposal Pathway
Disposal Protocol Steps:
-
Solid Waste:
-
Place unused or waste 2,4-(1-Keto-hexyl) phloroglucinol in a clearly labeled, sealed container for hazardous solid waste.[1]
-
Contaminated disposable items such as gloves, weigh boats, and paper towels must also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
-
Container Disposal:
-
Empty containers should be handled as hazardous waste as they will retain chemical residue.
-
-
Final Disposal:
References
- 1. flinnsci.com [flinnsci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. duchefa-biochemie.com [duchefa-biochemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. lewisu.edu [lewisu.edu]
- 6. fishersci.com [fishersci.com]
- 7. download.basf.com [download.basf.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. impotusa.com [impotusa.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
